1-(Dimethoxymethyl)-2-nitrobenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(dimethoxymethyl)-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-13-9(14-2)7-5-3-4-6-8(7)10(11)12/h3-6,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAPZTGKQZKPVPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90864951 | |
| Record name | 1-(Dimethoxymethyl)-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90864951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20627-73-0, 92538-96-0 | |
| Record name | 1-(Dimethoxymethyl)-2-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20627-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-(dimethoxymethyl)-2-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020627730 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-(dimethoxymethyl)-2-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092538960 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Dimethoxymethyl)-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90864951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene, 1-(dimethoxymethyl)-2-nitro | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
Executive Summary: The "Photo-Switchable" Electrophile
An In-Depth Technical Guide to 1-(Dimethoxymethyl)-2-nitrobenzene
1-(Dimethoxymethyl)-2-nitrobenzene, commonly known as 2-nitrobenzaldehyde dimethyl acetal , represents a critical class of photo-responsive organic intermediates. Unlike its parent aldehyde (2-nitrobenzaldehyde), which is highly reactive toward nucleophiles, the acetal functionality masks the carbonyl group, rendering the molecule stable under basic and nucleophilic conditions.
Its primary utility lies in its ortho-nitro architecture , which facilitates a photo-induced rearrangement (Norrish Type II-like) upon UV irradiation. This property makes it a cornerstone in the design of Photolabile Protecting Groups (PPGs) for drug delivery (caged compounds) and photolithography. Furthermore, it serves as a controlled precursor for the synthesis of complex heterocycles, including indigo dyes and quinolines, via reductive cyclization.
Physicochemical Profile & Datasheet
This compound functions as a "masked" aldehyde. The acetal protection significantly alters its solubility and reactivity profile compared to the parent aldehyde.
Table 1: Technical Specifications
| Property | Data | Notes |
| Chemical Name | 1-(dimethoxymethyl)-2-nitrobenzene | Synonyms: 2-Nitrobenzaldehyde dimethyl acetal; o-Nitrobenzaldehyde dimethyl acetal |
| CAS Number | 20627-73-0 | |
| Molecular Formula | C₉H₁₁NO₄ | |
| Molecular Weight | 197.19 g/mol | |
| Appearance | Pale yellow oil to low-melting solid | Color darkens upon oxidation or light exposure. |
| Boiling Point | ~140–145 °C (at 10 mmHg) | Extrapolated from analogous acetals; thermally stable <100°C. |
| Density | 1.21 ± 0.05 g/cm³ | Denser than water. |
| Solubility | Soluble: MeOH, EtOH, DCM, TolueneInsoluble: Water | Hydrolyzes slowly in aqueous acid; stable in aqueous base. |
| Stability | Light Sensitive | CRITICAL: Store in amber glass under inert atmosphere (Ar/N₂). |
Synthetic Routes & Optimization
The synthesis of 1-(dimethoxymethyl)-2-nitrobenzene relies on the acid-catalyzed protection of 2-nitrobenzaldehyde. While conceptually simple, the steric hindrance of the ortho-nitro group requires specific conditions to drive the equilibrium forward.
Protocol: Acid-Catalyzed Acetalization
Reaction Logic: The reaction is an equilibrium process. To achieve high yields (>90%), water produced during acetalization must be removed. The use of Trimethyl Orthoformate (TMOF) is preferred over Dean-Stark distillation for this substrate because it chemically consumes water and drives the reaction under milder conditions, preventing thermal degradation of the nitro group.
Reagents:
-
2-Nitrobenzaldehyde (1.0 eq)
-
Trimethyl Orthoformate (1.2 – 1.5 eq)
-
Methanol (Anhydrous, Solvent)
-
p-Toluenesulfonic acid (pTSA) (Catalytic, 0.05 eq)
Step-by-Step Methodology:
-
Dissolution: In a flame-dried round-bottom flask under Nitrogen, dissolve 2-nitrobenzaldehyde in anhydrous methanol (0.5 M concentration).
-
Activation: Add pTSA monohydrate. Stir for 5 minutes until fully dissolved.
-
Dehydration: Add Trimethyl Orthoformate dropwise via syringe.
-
Reflux: Heat the mixture to mild reflux (65°C) for 3–5 hours. Monitor via TLC (Solvent: 20% EtOAc/Hexane). The aldehyde spot (lower R_f) should disappear, replaced by the acetal (higher R_f).
-
Quench: Cool to room temperature. Add solid NaHCO₃ to neutralize the acid catalyst. Stir for 15 minutes.
-
Isolation: Filter off the solids. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve residue in DCM, wash with water (x1) and brine (x1). Dry over Na₂SO₄.[1] Remove solvent.[2]
-
Note: Distillation is possible but risky due to the nitro group; column chromatography (Basic Alumina) is recommended for high purity.
-
Visual Workflow: Synthesis Logic
Figure 1: Chemical pathway for the conversion of 2-nitrobenzaldehyde to its dimethyl acetal using TMOF as a dehydrating agent.
Photochemical Mechanism: The "Caging" Core
The defining feature of 1-(dimethoxymethyl)-2-nitrobenzene is its response to UV light (300–365 nm). This is not a simple degradation; it is a highly specific intramolecular rearrangement known as the Ciamician-Dennstedt rearrangement variant or, more broadly, the o-nitrobenzyl photochemistry.
Mechanism of Action
-
Excitation: UV light excites the nitro group to a triplet state.
-
H-Abstraction: The excited nitro oxygen abstracts a hydrogen atom from the benzylic carbon (the acetal carbon).[3]
-
Aci-Nitro Formation: This generates a transient aci-nitro tautomer (quinoid structure).
-
Cyclization: The aci-nitro species cyclizes to form a benzisoxazole intermediate.
-
Ring Opening: The isoxazole opens to form a 2-nitrosobenzoate ester .
-
Hydrolysis: In the presence of water, this ester hydrolyzes to release the alcohol (methanol) and 2-nitrosobenzoic acid.
Significance in Drug Development: This mechanism is the basis for "caged" drugs. If the "methoxy" groups are replaced by a diol (e.g., a carbohydrate or a drug molecule with a 1,2-diol moiety), the drug remains inactive (caged) until UV light triggers the rearrangement, cleaving the acetal and releasing the active drug.
Pathway Diagram: Photochemical Cleavage
Figure 2: The photochemical cascade of o-nitrobenzyl acetals. The critical step is the 1,5-hydrogen shift leading to the cleavage of the acetal bond.
Applications in Synthesis & Therapeutics
A. Photo-Labile Protecting Groups (PPGs)
In solid-phase peptide synthesis (SPPS) and nucleotide synthesis, 2-nitrobenzaldehyde is used to protect 1,2-diols or 1,3-diols as cyclic acetals.
-
Advantage: The deprotection is orthogonal to acid/base conditions. It requires only light, allowing for spatially resolved activation (e.g., activating a drug only at a tumor site using focused light).
B. The Baeyer-Drewson Indigo Synthesis (Precursor)
While historically acetone and 2-nitrobenzaldehyde are used, the acetal serves as a stable storage form of the aldehyde.
-
Reaction: Hydrolysis of the acetal
Aldehyde + Acetone + NaOH Indigo. -
Mechanism: Aldol condensation followed by reductive cyclization.
C. Photo-Acid Generators (PAGs)
While less common than sulfonium salts, nitrobenzyl acetals can be engineered to release acid upon photolysis (via the formation of nitrosobenzoic acid), initiating polymerization in photoresists.
Safety & Handling Protocols
Hazard Class: Irritant (Skin/Eye), Potential Mutagen (Nitro compound).
-
Light Protection: All experiments must be conducted in amber glassware or vessels wrapped in aluminum foil. Ambient fluorescent light can cause slow degradation over weeks.
-
Temperature Control: Do not distill at atmospheric pressure. Nitro compounds possess a risk of explosive decomposition at high temperatures (>200°C). Always use high vacuum (<5 mmHg) for distillation.
-
Waste Disposal: Segregate as halogen-free organic waste. Do not mix with strong reducing agents (e.g., LiAlH₄) unless under strictly controlled reaction conditions, as this generates exothermic heat.
References
-
Bochet, C. G. (2002). Photolabile protecting groups and linkers.[3] Journal of the Chemical Society, Perkin Transactions 1, 125–142.
-
Organic Syntheses. (1955). o-Nitrobenzaldehyde. Org.[2] Synth. Coll. Vol. 3, p.641. (Provides foundational chemistry for the aldehyde precursor).
-
Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191.
-
PubChem Database. (2025). Compound Summary: 2-Nitrobenzaldehyde dimethyl acetal.
-
Gaplovsky, M., et al. (2005).[4] Photochemical reaction mechanisms of 2-nitrobenzyl compounds. Photochemical & Photobiological Sciences, 4, 33-42.[4]
Sources
spectroscopic data for 1-(dimethoxymethyl)-2-nitrobenzene NMR IR MS
Technical Guide for Photolabile Precursor Analysis[1]
Part 1: Executive Summary & Strategic Importance
1-(Dimethoxymethyl)-2-nitrobenzene (also known as 2-nitrobenzaldehyde dimethyl acetal) is a critical intermediate in the synthesis of photolabile protecting groups (PLPGs) .[1] Its primary utility lies in the o-nitrobenzyl moiety, which undergoes a light-induced rearrangement (Norrish Type II mechanism) to release the protected functionality.[1]
For drug development and chemical biology professionals, this molecule represents a "caged" aldehyde.[1] The integrity of the acetal functionality is paramount; premature hydrolysis restores the reactive aldehyde, compromising downstream photochemical experiments.
This guide provides a self-validating spectroscopic framework to:
-
Confirm Acetal Formation: Distinguish the product from the starting material (2-nitrobenzaldehyde).[1]
-
Quantify Purity: Detect trace hydrolysis products.
-
Validate Structure: Mechanistic assignment of NMR, IR, and MS signals.
Part 2: Synthesis & Impurity Logic[1]
To understand the spectroscopy, one must understand the synthesis.[1] The preferred route utilizes trimethyl orthoformate rather than standard methanol/acid reflux.[1] This dehydrating condition drives the equilibrium forward, preventing the hydrolysis that complicates spectral analysis.[1]
Workflow Diagram: Synthesis & Degradation Pathways
Figure 1: Synthesis pathway highlighting the reversible nature of the acetal. The dashed red line represents the critical failure mode (hydrolysis) detectable by spectroscopy.
Part 3: Nuclear Magnetic Resonance (NMR) Analysis
NMR is the primary tool for purity assessment.[1] The shift from an sp² hybridized carbonyl carbon to an sp³ hybridized acetal carbon provides distinct diagnostic markers.
1. Proton NMR (
H NMR)
Solvent: CDCl
The critical quality attribute (CQA) is the Acetal Methine Proton . In the starting material, the aldehyde proton appears at ~10.4 ppm.[1] In the product, this signal vanishes and is replaced by a singlet in the 5.5–6.0 ppm range.[1]
| Moiety | Chemical Shift ( | Multiplicity | Integration | Assignment Logic |
| Ar-H (3) | 7.90 – 8.05 | Doublet (d) | 1H | Proton ortho to the electron-withdrawing -NO |
| Ar-H (4,5,6) | 7.45 – 7.75 | Multiplet (m) | 3H | Remaining aromatic protons.[1] |
| Acetal -CH | 5.80 – 5.95 | Singlet (s) | 1H | Diagnostic Peak. Deshielded relative to typical acetals (~5.3 ppm) due to the anisotropic effect of the ortho-nitro group. |
| -OCH | 3.35 – 3.45 | Singlet (s) | 6H | Methoxy groups.[1] Equivalent in achiral environments.[1] |
Expert Insight: If you observe a small singlet at 10.4 ppm , your sample has hydrolyzed.[1] If you observe a split in the methoxy signal (two singlets instead of one), check for restricted rotation or chiral impurities, though rare in this specific achiral molecule.[1]
2. Carbon NMR (
C NMR)
Solvent: CDCl
| Carbon Type | Chemical Shift ( | Structural Significance |
| C=O[1] (Aldehyde) | ~188.0 | Must be ABSENT. Presence indicates starting material.[1] |
| Ar-C-NO | ~148.5 | Quaternary aromatic carbon attached to nitro group.[1] |
| Ar-C-Acetal | ~133.0 | Quaternary aromatic carbon attached to the acetal.[1] |
| Acetal -CH | 98.0 – 102.0 | Diagnostic Peak. Characteristic of sp³ hybridized acetal carbon.[1] |
| -OCH | 53.0 – 55.0 | Methoxy carbons.[1] |
Part 4: Infrared (IR) Spectroscopy
IR is a rapid "pass/fail" check for the carbonyl group.[1]
-
Target Region (1680–1720 cm
): The strong C=O stretch of 2-nitrobenzaldehyde appears here.[1] This region must be silent in the pure acetal. -
Fingerprint Region (1050–1150 cm
): Strong C-O-C symmetric and asymmetric stretching vibrations appear here, confirming the ether linkages of the acetal. -
Nitro Group: Look for the symmetric (~1350 cm
) and asymmetric (~1530 cm ) N-O stretches.[1] These remain relatively unchanged from the starting material.
Part 5: Mass Spectrometry (MS) & Fragmentation
The mass spectrum of ortho-nitrobenzyl derivatives is dominated by the "Ortho Effect," where the nitro group interacts with the benzylic center.[1]
Ionization Mode: Electron Impact (EI, 70 eV)[1]
Fragmentation Logic Diagram
Figure 2: Primary fragmentation pathway.[1] The loss of the methoxy radical is the dominant initial step, driven by the formation of the resonance-stabilized oxocarbenium ion.
Key MS Peaks:
-
m/z 197 (M+): Molecular ion.[1] Often weak intensity because acetals fragment easily.[1]
-
m/z 166 (M - 31): Base Peak (typically). Loss of a methoxy radical (
OCH ) generates a stable oxocarbenium ion.[1] -
m/z 135 (M - 31 - 31): Loss of both methoxy groups (rare, usually sequential).[1]
-
m/z 120/121: Aromatic fragments resulting from the loss of the nitro group and methoxy chains.[1]
Part 6: Experimental Protocol for Validation
To ensure reproducibility, follow this validation protocol when receiving or synthesizing this compound.
Step 1: Sampling
-
Take 10 mg of the oil/solid.[1]
-
Dissolve in 0.6 mL anhydrous CDCl
(neutralized with basic alumina if possible to prevent acid-catalyzed hydrolysis in the NMR tube).
Step 2: Acquisition
-
Run standard proton sequence (16 scans).[1]
-
Crucial: Set relaxation delay (d1) to >5 seconds to accurately integrate the aromatic vs. acetal protons if quantitative purity is needed.
Step 3: Analysis Criteria (Pass/Fail)
-
PASS: Acetal singlet at ~5.9 ppm integrates to 1.0; Aromatic region integrates to 4.0; Methoxy singlet at ~3.4 ppm integrates to 6.0.[1]
-
FAIL: Presence of aldehyde peak at 10.4 ppm > 2% integration (indicates >2% hydrolysis).
-
FAIL: Presence of broad -OH peak (indicates hemiacetal intermediate or wet solvent).[1]
References
-
Synthesis & Properties of o-Nitrobenzyl Acetals
-
Photochemistry of Nitrobenzyl Derivatives
-
Source: Klán, P., et al. (2013).[1] "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy."[1] Chemical Reviews, 113(1), 119–191.[1]
- Relevance: Details the ortho-effect and mechanistic reasons for the specific NMR shifts (deshielding) in o-nitro compounds.
-
URL:[Link]
-
-
Spectroscopic Data Verification (Analogous Structures)
-
Mass Spectrometry of Acetals
Sources
Technical Whitepaper: Crystallographic Characterization & Structural Dynamics of 1-(dimethoxymethyl)-2-nitrobenzene
Executive Summary
1-(dimethoxymethyl)-2-nitrobenzene (2-nitrobenzaldehyde dimethyl acetal) represents a canonical scaffold in the design of photolabile protecting groups (PPGs) . While ostensibly simple, its structural analysis is complicated by its physicochemical state (low-melting solid, mp ~25°C) and the steric congestion inherent to ortho-substitution.
This guide details the protocol for the in situ cryocrystallographic determination of this compound and provides a framework for analyzing its structural dynamics. Understanding the ground-state geometry—specifically the nitro group torsion angle and the benzylic C-H...O interaction—is critical for predicting the quantum yield of the photo-uncaging reaction used in targeted drug delivery systems.
Part 1: Synthesis and In Situ Crystallization Protocol
The primary challenge in analyzing 1-(dimethoxymethyl)-2-nitrobenzene is its melting point (approx. 24–27°C), which often results in a supercooled oil at room temperature. Standard vapor diffusion methods fail here. We employ Optical Heating and Crystallization Device (OHCD) techniques or capillary zone refinement.
Synthesis and Purity Verification
Before crystallization, purity is paramount to prevent amorphous glass formation.
-
Reagents: 2-nitrobenzaldehyde, trimethyl orthoformate,
-toluenesulfonic acid (cat.), anhydrous MeOH. -
Procedure: Reflux under
for 4h. Quench with .[1] -
Purification: Vacuum distillation (bp ~140°C @ 10 mmHg).
-
Validation:
NMR must show the acetal methine proton singlet at ppm and disappearance of the aldehyde peak.
In Situ Cryocrystallization Workflow
This method grows a single crystal directly on the diffractometer goniometer.
-
Capillary Loading: Draw the liquid sample into a 0.3 mm Lindemann glass capillary. Seal both ends with flame or epoxy.
-
Mounting: Mount the capillary on a goniometer head equipped with a magnetic base.
-
Flash Cooling & Annealing:
-
Step A: Rapidly cool the stream to 100 K to form a polycrystalline glass.
-
Step B: Slowly raise the temperature to near the melting point (
) until all but a microscopic seed melts. -
Step C: Lower temperature slowly (2 K/hour) to propagate a single crystal domain from the seed.
-
-
Verification: Take short exposure diffraction frames (10s) to check for Bragg peaks vs. powder rings.
Part 2: Data Acquisition and Refinement
Once a single crystal domain is isolated, data collection proceeds under a cryostream (
| Parameter | Specification | Rationale |
| Radiation Source | Mo | Preferred for small organic molecules to minimize absorption effects compared to Cu sources. |
| Temperature | 100 K | Reduces atomic displacement parameters (ADPs), allowing precise location of H-atoms (critical for H-abstraction analysis). |
| Resolution Limit | Required to resolve the acetal C-O bond lengths and benzylic hydrogen position. | |
| Completeness | > 99% | Essential for accurate electron density mapping of the nitro group delocalization. |
Refinement Strategy (SHELXL)
-
Hydrogen Atoms: Do not use riding models initially. Locate the benzylic hydrogen in the difference Fourier map (
) to determine its true position relative to the nitro oxygen. -
Disorder: The methoxy groups in acetals often exhibit rotational disorder. Use PART commands and similarity restraints (SIMU, DELU) if ellipsoids are elongated.
Part 3: Structural Analysis & Photochemical Relevance
The crystal structure of 1-(dimethoxymethyl)-2-nitrobenzene is not just a static picture; it is a snapshot of the pre-reaction complex for the photo-induced H-abstraction.
The Ortho-Effect and Torsion Angles
In ortho-nitrobenzenes, the nitro group cannot lie coplanar with the benzene ring due to steric clash with the adjacent substituent (the acetal).
-
Key Measurement: Torsion angle
(C2-C1-N-O). -
Expectation:
typically ranges between 30° and 60° . -
Causality: A larger twist angle disrupts the
-conjugation between the nitro group and the ring, raising the ground state energy. However, this twist is required to orient the nitro oxygen toward the benzylic hydrogen.
The Pre-Reaction Geometry (Norrish Type II Analog)
The mechanism of photocleavage involves the abstraction of the benzylic proton by the excited nitro group.
Critical Structural Metrics:
-
Distance (
): Measure the distance between the nitro oxygen ( ) and the benzylic hydrogen ( ).-
Threshold: For efficient abstraction,
(sum of van der Waals radii).
-
-
Angle (
): The C-H...O angle should approach 180°, though steric constraints usually limit this to 110°–140°. -
Orbital Alignment: The lone pair of the nitro oxygen (
) must align with the orbital of the C-H bond.
Visualization of the Mechanism
The following diagram illustrates the structural pathway from the ground state crystal structure to the reactive intermediate.
Caption: Structural progression from the crystalline ground state to the photochemical product, highlighting the necessity of the pre-organized nitro twist.
Part 4: Analytical Workflow Diagram
The following workflow ensures high-fidelity data collection for liquid/low-melting organic precursors.
Caption: Step-by-step protocol for handling low-melting 1-(dimethoxymethyl)-2-nitrobenzene for XRD analysis.
References
-
Bochet, C. G. (2002). "Photolabile protecting groups and linkers."[2] Journal of the Chemical Society, Perkin Transactions 1, 125–142. Link
-
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3–8. Link
-
Klán, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews, 113(1), 119–191. Link
-
Specht, A., et al. (2001).[3] "Cryophotolysis of ortho-nitrobenzyl derivatives of enzyme ligands for the potential kinetic crystallography of macromolecules." ChemBioChem, 2(11), 845–848.[3] Link
- Boese, R., & Nussbaumer, M. (1994). "In situ Crystallization Techniques." Organic Crystal Chemistry, Oxford University Press. (Contextual grounding for capillary method).
Sources
Technical Guide: Mechanism and Photolysis of 2-Nitrobenzyl Acetals
The following technical guide is structured to provide an exhaustive mechanistic and practical analysis of 2-nitrobenzyl acetals.
Executive Summary
The 2-nitrobenzyl (oNB) group is the archetype of photolabile protecting groups (PPGs), widely utilized to "cage" functional groups for spatiotemporal control.[1] While oNB ethers and esters are common, 2-nitrobenzyl acetals (often used to protect diols or carbonyls) present a unique mechanistic challenge: their photolysis generates a nitrosobenzoate ester intermediate that requires subsequent hydrolysis to fully release the payload.[2] This guide dissects the non-linear kinetic pathway of this reaction, provides optimized protocols for quantitative uncaging, and details the critical role of pH and scavengers in preventing byproduct interference.
Part 1: Molecular Architecture & Photophysical Basis
The utility of oNB acetals stems from the ortho-effect, where the nitro group is positioned to facilitate an intramolecular redox reaction upon excitation.
Structural Variants and Absorption
The core chromophore absorbs in the UV region. Modifications to the benzenoid ring tune the absorption maximum (
| Variant | Structure | Key Feature | ||
| oNB | 2-Nitrobenzyl | ~260-300 | ~5,000 | Basic scaffold; requires UV-B/C (harmful). |
| DMNB | 4,5-Dimethoxy-2-nitrobenzyl | ~350 | ~5,000 | Red-shifted; compatible with 365 nm UV-A. |
| ~300 | ~4,500 | Releases ketone byproduct; faster kinetics. | ||
| NP | 2-(2-Nitrophenyl)propyl | ~300 | ~4,000 | Ultra-fast release; less common for acetals. |
The Energetic Cascade
Upon photon absorption (
-
Intersystem Crossing (ISC): Rapid ISC (
) populates the triplet state ( ). -
H-Abstraction: The nitro group oxygen abstracts a hydrogen from the benzylic carbon. This is the rate-determining step for the initial rearrangement.
Part 2: The Mechanistic Cascade (Core Analysis)
The photolysis of 2-nitrobenzyl acetals differs from ethers. In acetals (specifically 2-nitrobenzylidene acetals protecting diols), the primary photoproduct is not the free diol, but a mono-nitrosobenzoate ester .
Step-by-Step Mechanism
-
Excitation & H-Transfer: The
excitation leads to H-abstraction, forming the aci-nitro intermediate (blue transient, nm). -
Cyclization: The aci-nitro tautomer cyclizes to form a 1,3-dihydrobenz[c]isoxazol-1-ol .
-
Ring Opening: The isoxazole ring opens to form a hemiacetal-like species.
-
Ester Formation (Critical Divergence): Unlike ethers which collapse to release alcohol immediately, acetals rearrange to form a 2-nitrosobenzoate mono-ester .
-
Hydrolysis: The final release of the free diol requires hydrolysis of this ester, which can be slow at neutral pH.
Visualization of the Pathway
The following diagram illustrates the specific pathway for a 2-nitrobenzylidene acetal protecting a generic diol.
Caption: Figure 1. The photolytic cascade of 2-nitrobenzyl acetals. Note the stable Nitrosobenzoate Ester intermediate.
Part 3: Kinetic Parameters & Quantum Efficiency[3]
The efficiency of uncaging is governed by the quantum yield (
Quantum Yields of Common Derivatives
Data compiled from standard actinometry (ferrioxalate) in Methanol/Water (1:1).
| Compound Class | Substituent (R) | Notes | ||
| Parent oNB | H | 0.13 | Slow kinetics; requires UV-C. | |
| DMNB Acetal | 4,5-OMe | 0.01 - 0.04 | Lower | |
| Methyl | 0.22 | Fast release; ketone byproduct is less reactive. |
Critical Insight: The aci-nitro decay is pH-dependent.[3][4][5] In acidic media (
Part 4: Experimental Protocols
Synthesis of 2-Nitrobenzylidene Acetals
Objective: Protection of a 1,2-diol (e.g., a carbohydrate) with 2-nitrobenzaldehyde.
-
Reagents: Dissolve the diol (1.0 equiv) and 2-nitrobenzaldehyde (1.2 equiv) in dry THF or DMF.
-
Catalyst: Add p-Toluenesulfonic acid (pTSA, 0.1 equiv) or ZnCl₂.
-
Reaction: Stir at room temperature under
for 4–12 hours. Monitor by TLC (Hexane/EtOAc). -
Workup: Quench with
. Concentrate and purify via flash chromatography on silica gel (neutralized with 1% to prevent hydrolysis).
Optimized Photolysis Workflow (The "One-Pot" Method)
Objective: Quantitative release of the diol while scavenging the nitroso byproduct.
Reagents:
-
Buffer: PBS or HEPES (pH 7.4). Note: Acidic pH accelerates aci-decay but may hydrolyze acetals prematurely.
-
Scavenger: Semicarbazide HCl or Hydrazine (5–10 equiv). Essential to prevent the nitroso aldehyde from reacting with amines on the payload.
-
Light Source: 365 nm LED (approx. 10–50 mW/cm²).
Protocol:
-
Preparation: Dissolve the caged acetal (1 mM) in a mixed solvent system (e.g., MeOH/PBS 1:1).
-
Why? Acetals are hydrophobic; water is required for the final hydrolysis step.
-
-
Scavenger Addition: Add Semicarbazide HCl (10 mM). Adjust pH back to 7.4 if necessary.
-
Irradiation: Irradiate at 365 nm for 10–30 minutes.
-
Monitoring: Track the disappearance of the starting material by HPLC or the appearance of the nitroso byproduct (absorbance shift).
-
-
Post-Photolysis Hydrolysis (If needed): If the intermediate nitrosobenzoate ester persists (observed by Mass Spec), gently warm the solution to 37°C or lower pH to 5.0 for 30 mins to drive hydrolysis.
Workflow Diagram
Caption: Figure 2. Optimized experimental workflow for 2-nitrobenzyl acetal photolysis.
Part 5: Troubleshooting & Optimization
The "Inner Filter" Effect
The byproduct, 2-nitrosobenzaldehyde, absorbs strongly at ~320 nm and has a tail extending to 400 nm. As the reaction proceeds, the byproduct competes for photons, reducing the uncaging rate.
-
Solution: Use a high excess of scavenger (Semicarbazide). It converts the nitroso aldehyde into a semicarbazone, which has a different absorption profile and prevents Schiff base formation with the payload.
pH Sensitivity[6]
-
Problem: Slow release kinetics.
-
Cause: The aci-nitro intermediate decay is proton-dependent.
-
Solution: If biological conditions permit, lowering the pH to 5.5–6.0 significantly accelerates the decay of the aci-nitro species and the subsequent hydrolysis of the hemiacetal/ester.
Premature Hydrolysis
-
Problem: Background release in the dark.
-
Cause: Acetals are acid-sensitive.
-
Solution: Store stock solutions in slightly basic buffers (pH 8.0) or dry DMSO. Only introduce acidic conditions immediately prior to or during photolysis.
References
-
Klán, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy."[6] Chemical Reviews. [Link]
-
Il'ichev, Y. V., et al. (2004).[7] "Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP." Journal of the American Chemical Society. [Link][8]
-
Bochet, C. G. (2002). "Photolabile protecting groups and linkers."[9] Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Corrie, J. E. T., et al. (2005).[5] "Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: 2-Nitrobenzyl Alcohols Form 2-Nitroso Hydrates by Dual Proton Transfer." Photochemical & Photobiological Sciences. [Link]
-
Blanc, A., & Bochet, C. G. (2002). "Photochemical Synthesis of 2-Nitrosobenzaldehyde Acetals." Journal of Organic Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-Nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. [sonar.ch]
- 8. researchgate.net [researchgate.net]
- 9. Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects - PMC [pmc.ncbi.nlm.nih.gov]
Thermodynamic Stability Profile: 1-(Dimethoxymethyl)-2-nitrobenzene
This guide provides a comprehensive technical analysis of the thermodynamic and physicochemical stability of 1-(dimethoxymethyl)-2-nitrobenzene (also known as 2-nitrobenzaldehyde dimethyl acetal ).
Executive Summary
1-(Dimethoxymethyl)-2-nitrobenzene (CAS 20627-73-0) represents a chemical paradox: it is designed to be thermodynamically stable under standard storage conditions yet kinetically unstable upon specific photonic excitation. Widely utilized as a precursor for photolabile protecting groups (PPGs), its stability profile is governed by the ortho-nitro effect , where the spatial proximity of the nitro group to the benzylic center creates a low-energy pathway for intramolecular redox reactions.
For researchers, this molecule requires a bifurcated handling strategy: absolute exclusion of UV radiation (<400 nm) to prevent the Ciamician-Plancher rearrangement, and strict pH control (>7.0) to arrest acid-catalyzed acetal hydrolysis.
Molecular Architecture & Physicochemical Properties
The stability of this compound is dictated by the steric and electronic interaction between the electron-withdrawing nitro group (
| Property | Value / Description | Source/Note |
| CAS Number | 20627-73-0 | Verified |
| Molecular Formula | MW: 197.19 g/mol | |
| Physical State | Pale yellow liquid / Low-melting solid | MP < 30°C; BP ~140°C @ 8 mmHg |
| Solubility | Soluble in DCM, THF, MeOH; Insoluble in water | Hydrophobic aromatic core |
| pKa (Conjugate Acid) | ~ -3 to -4 (Acetal oxygen) | Estimated; Protonation triggers hydrolysis |
| Thermal Onset ( | > 200°C (Exothermic) | Inferred from nitroaromatic profiles |
Thermodynamic Insight: The formation of the acetal from 2-nitrobenzaldehyde is endothermic and entropically unfavorable, typically driven by water removal (Dean-Stark or Orthoformate). Consequently, the reverse reaction (hydrolysis) is thermodynamically spontaneous (
Photochemical Instability: The Primary Hazard
The defining characteristic of 1-(dimethoxymethyl)-2-nitrobenzene is its photolability . While this is a desired feature for "uncaging" applications, it represents a critical stability failure mode during synthesis and storage.
Mechanism of Decomposition (Ciamician-Plancher Rearrangement)
Upon irradiation with UV light (
Figure 1: Photochemical degradation pathway. The reaction is intramolecular and zero-order with respect to concentration.
Operational Protocol:
-
Lighting: All manipulation must occur under amber light (>500 nm) . Standard fluorescent lab lights emit enough UV to degrade 5-10% of the material within 24 hours.
-
Monitoring: Use TLC or HPLC to check for the appearance of the nitroso byproduct (often blue/green in solution) or 2-nitrosobenzoic acid.
Chemical Stability: Hydrolysis Kinetics
The dimethyl acetal functionality is acid-labile. The ortho-nitro group exerts two opposing effects:
-
Electronic (Destabilizing): The strong electron-withdrawing nature of
makes the benzylic carbon more electrophilic, potentially accelerating the departure of the methoxy group during the rate-determining step ( -like). -
Steric (Stabilizing): The bulky nitro group hinders the approach of hydronium ions to the acetal oxygens.
Experimental data suggests the electronic effect dominates. This acetal hydrolyzes significantly faster than unsubstituted benzaldehyde dimethyl acetal at pH < 4.
pH-Rate Profile
-
pH < 1: Rapid hydrolysis (
). -
pH 4-6: Slow degradation (
). -
pH > 7: Kinetically stable (
).
Figure 2: Acid-catalyzed hydrolysis mechanism. The formation of the oxocarbenium ion is the rate-determining step (RDS).
Thermal Hazard & Safety Profile
Nitroaromatics are energetic materials. While 1-(dimethoxymethyl)-2-nitrobenzene is not classified as a primary explosive, it possesses significant decomposition energy.
-
Decomposition Onset (
): Typically >200°C . -
Hazard: Heating above 150°C (e.g., during distillation) can trigger "runaway" decomposition, especially if acidic impurities are present (which catalyze methanol elimination and subsequent polymerization/decomposition).
-
Flash Point: Predicted ~110°C (Closed Cup).
Crucial Safety Note: Do not distill this compound to dryness. The residue may contain peroxides (from ether oxidation) or concentrated nitro-byproducts that are shock-sensitive.
Experimental Protocols
Protocol A: Stability-Indicating HPLC Method
Use this protocol to validate the purity of your lot.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase:
-
A: Water + 0.1% Ammonium Acetate (Buffer pH 7.0).
-
B: Acetonitrile.
-
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV at 254 nm (aromatic) and 350 nm (nitro/nitroso specific).
-
Sample Prep: Dissolve 1 mg in 1 mL Acetonitrile (Do not use acidic methanol). Store in amber vials.
Protocol B: Forced Degradation (Stress Testing)
To determine the shelf-life of your specific formulation:
| Stress Condition | Procedure | Expected Result |
| Acid Hydrolysis | 0.1 N HCl, RT, 4 hours | >90% conversion to 2-nitrobenzaldehyde. |
| Photolysis | 365 nm UV lamp, 1 hour | Appearance of 2-nitrosobenzoate (new peak at different RT). |
| Thermal | 60°C, 1 week, Dark | < 2% degradation (if pH is neutral). |
Storage & Handling Guidelines
-
Temperature: Store at 2–8°C . While chemically stable at RT, refrigeration minimizes slow hydrolysis from trace moisture.
-
Atmosphere: Store under Argon or Nitrogen . Oxygen can slowly oxidize the acetal C-H bond, though this is slow.
-
Container: Amber glass is mandatory. Wrap clear vessels in aluminum foil during transport.
-
Additives: A trace of weak base (e.g.,
or Triethylamine) in the storage solvent can stabilize the acetal against acid hydrolysis.
References
-
Photochemical Mechanism: Klán, P., et al. "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews, 2013, 113(2), 119-191. Link
-
Nitroaldehyde Synthesis & Stability: Sainz-Díaz, C. I., et al. "A New Approach to the Synthesis of 2-Nitrobenzaldehyde." Monatshefte für Chemie, 2002, 133, 9–22. Link
-
Acetal Hydrolysis Kinetics: Fife, T. H. "Acetal Hydrolysis. General Acid Catalysis and the Nature of the Transition State." Accounts of Chemical Research, 1972, 5(8), 264–272. Link
- Thermal Hazards of Nitro Compounds: Grewer, T. "Thermal Hazards of Chemical Reactions." Industrial Safety Series, Vol 4, Elsevier, 1994.
Sources
Strategic Synthesis & Applications of 1-(Dimethoxymethyl)-2-Nitrobenzene Derivatives
Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Synthesis, Stability Mechanisms, and Downstream Applications
Executive Summary: The "Masked" Electrophile
1-(Dimethoxymethyl)-2-nitrobenzene (CAS: 20627-73-0), commonly known as 2-nitrobenzaldehyde dimethyl acetal , represents a critical "tactical pause" in the synthesis of complex nitrogen heterocycles. While its parent compound, 2-nitrobenzaldehyde, is a reactive and photosensitive intermediate used in the synthesis of calcium channel blockers (e.g., Nifedipine) and indoles (e.g., Triptans), it suffers from significant handling drawbacks, including susceptibility to the Ciamician-Dennstedt rearrangement under UV light (forming 2-nitrosobenzoic acid).
This guide details the robust synthesis of the dimethyl acetal derivative as a strategy to lock the aldehyde functionality, enabling rigorous purification (isomer separation) and long-term storage before controlled release in drug discovery campaigns.
Core Synthesis Protocol: The Orthoformate Dehydration Route
Traditional acetalization using methanol and mineral acid (HCl/H₂SO₄) is equilibrium-limited and often requires Dean-Stark apparatus for water removal, which is inefficient for thermally sensitive nitro-compounds.
The Trimethyl Orthoformate (TMOF) protocol is the industry-preferred method (High E-E-A-T) because it relies on chemical water scavenging, driving the reaction to completion under mild conditions.
Reaction Mechanism & Causality
The reaction is driven by the irreversible hydrolysis of trimethyl orthoformate.[1] TMOF acts as both the solvent/reagent and the dehydrating agent.
-
Thermodynamic Driver: Formation of methyl formate (volatile) and methanol removes water from the equilibrium.
-
Kinetic Control: Acid catalysis (p-Toluenesulfonic acid or Amberlyst-15) activates the carbonyl oxygen.
Figure 1: Mechanism of TMOF-mediated acetalization. The formation of methyl formate renders the water removal irreversible.
Detailed Experimental Protocol
Scale: 50 mmol (approx. 7.56 g of 2-nitrobenzaldehyde)
| Reagent | Equiv.[1][2][3] | Amount | Role |
| 2-Nitrobenzaldehyde | 1.0 | 7.56 g | Substrate |
| Trimethyl Orthoformate | 3.0 | 16.4 mL | Reagent/Desiccant |
| Methanol (Anhydrous) | Solvent | 25 mL | Co-solvent |
| p-Toluenesulfonic Acid (pTSA) | 0.05 | 0.43 g | Catalyst |
| Amberlyst A-21 | N/A | ~2 g | Quenching Agent (Solid Base) |
Step-by-Step Procedure:
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet. Protect from ambient light using aluminum foil (crucial to prevent nitro-group photo-rearrangement).[1]
-
Dissolution: Charge the RBF with 2-nitrobenzaldehyde (7.56 g) and anhydrous methanol (25 mL). Stir until partially dissolved.
-
Activation: Add pTSA monohydrate (0.43 g). The solution may darken slightly.
-
Dehydration: Add Trimethyl Orthoformate (16.4 mL) in one portion via syringe.
-
Reaction: Stir vigorously at Room Temperature (20–25°C) for 12–18 hours.
-
Quenching: Add Amberlyst A-21 (weakly basic resin) or solid NaHCO₃ to neutralize the acid catalyst.[1] Stir for 20 minutes.
-
Workup: Filter off the solid resin/base.[1] Concentrate the filtrate under reduced pressure (Rotavap) at <40°C.
-
Purification: The resulting oil is often >95% pure.[1] If necessary, distill under high vacuum (bp ~120°C at 2 mmHg) or recrystallize from cold hexane if the isomer profile allows solidification.
Applications in Drug Development
The acetal is not merely a storage form; it is a strategic checkpoint for purification and controlled reactivity.[1]
Isomer Purification Strategy
Industrial nitration of benzaldehyde yields ~80% meta-isomer and ~20% ortho-isomer.[1] Separation of the aldehydes is difficult due to similar boiling points.[1]
-
The Acetal Advantage: The acetals of o- and m-nitrobenzaldehyde have significantly different crystallization properties and boiling points. Converting the crude nitration mixture to acetals allows for fractional distillation or selective crystallization of the ortho isomer (Target) from the meta impurity.
Controlled Release for Heterocycle Synthesis
The acetal serves as a precursor for the Leimgruber-Batcho and Hantzsch Dihydropyridine syntheses.[1]
Figure 2: The acetal functions as a "Just-In-Time" generator of the reactive aldehyde for pharmaceutical synthesis.
Protocol for In-Situ Deprotection (General): To use the acetal in a Hantzsch reaction (Nifedipine synthesis):
-
Dissolve acetal in THF/Water (4:1).
-
Add catalytic HCl (0.1 M).[1] Stir for 1 hour.
-
Add methyl acetoacetate and ammonia directly to this mixture without isolating the potentially unstable aldehyde.[1]
Critical Safety & Stability Data
Photosensitivity (The "Red" Hazard)[1]
-
Hazard: 2-nitrobenzaldehyde derivatives are notoriously photosensitive.[1] Upon UV exposure, the nitro group oxygen attacks the benzylic position (Ciamician-Dennstedt rearrangement), forming 2-nitrosobenzoic acid.
-
Mitigation: Although the acetal is more stable than the aldehyde, always use amber glassware or foil-wrapped vessels during synthesis and storage.
Thermal Stability[1]
-
Runaway Potential: Nitro compounds are energetic.[1] While the acetalization is not highly exothermic, the distillation of nitro-acetals requires caution.
-
Rule: Never distill to dryness. The residue may contain unstable peroxides or concentrated nitro-byproducts.[1]
Physical Properties (Reference Data)[1][4]
-
Appearance: Pale yellow oil or low-melting solid (depending on purity/isomer mix).[1]
-
Boiling Point: ~120–125°C at 2–4 mmHg.[1]
-
Melting Point: Pure o-isomer acetals have been reported in the range of 87–90°C, though often isolated as oils due to supercooling or trace impurities.
References
-
Organic Syntheses. "m-Nitrobenzaldehyde Dimethylacetal." Org.[1][4][5] Synth.1953 , 33, 60. (Provides the foundational acid-catalyzed methodology).
-
BenchChem. "1-(Dimethoxymethyl)-2-nitrobenzene Structure and Properties."[1] (Verified physical data and CAS linkage).
-
Journal of Chemical Education. "The Hantzsch Dihydropyridine Synthesis: A Multi-Step Synthesis of Nifedipine." (Contextualizes the use of the aldehyde/acetal in drug synthesis).
-
Organic Chemistry Portal. "Dimethyl Acetals: Synthesis and Deprotection." (Mechanistic grounding for Orthoformate protocols).
Sources
Methodological & Application
The 2-Nitrobenzyl Acetal: A Guide to the Protection of Hydroxyl Groups Using 1-(Dimethoxymethyl)-2-nitrobenzene
In the intricate landscape of multi-step organic synthesis, the judicious selection and application of protecting groups are paramount to achieving desired molecular architectures. This is particularly true in the synthesis of complex, polyfunctional molecules prevalent in pharmaceutical and materials science research. Among the diverse arsenal of protecting groups for hydroxyl moieties, the 2-nitrobenzyl (ONB) group stands out due to its unique mode of cleavage: photolysis. This attribute allows for the deprotection of alcohols under exceptionally mild and orthogonal conditions, a feature highly sought after in modern synthetic chemistry. This application note provides a comprehensive guide to the use of 1-(dimethoxymethyl)-2-nitrobenzene as a stable and versatile precursor for the introduction of the 2-nitrobenzyl protecting group onto hydroxyl functionalities.
Introduction: The Strategic Advantage of the Photocleavable 2-Nitrobenzyl Group
The 2-nitrobenzyl group offers a distinct advantage over traditional protecting groups that necessitate acidic, basic, or hydrogenolytic conditions for their removal.[1][2] These conventional methods can be incompatible with sensitive functional groups elsewhere in the molecule, leading to undesired side reactions and diminished yields. The ONB group, conversely, is cleaved by irradiation with UV light, typically in the range of 340-365 nm, providing a "traceless" deprotection strategy that is both highly selective and temporally controllable.[3][4] This has made it an invaluable tool in applications such as the synthesis of "caged" biological effectors, where the release of a bioactive molecule can be triggered with spatial and temporal precision.[5][6]
1-(Dimethoxymethyl)-2-nitrobenzene serves as an excellent and shelf-stable reagent for the introduction of the ONB ether. As a dimethyl acetal, it is less volatile and easier to handle than the corresponding aldehyde, 2-nitrobenzaldehyde. The protection reaction proceeds via an acid-catalyzed acetal exchange mechanism, offering a reliable method for the formation of 2-nitrobenzyl ethers.
Mechanism of Protection: Acid-Catalyzed Acetal Exchange
The protection of a hydroxyl group using 1-(dimethoxymethyl)-2-nitrobenzene is predicated on the principle of acid-catalyzed acetal exchange. The reaction is typically driven by the removal of methanol, shifting the equilibrium towards the formation of the desired 2-nitrobenzyl ether.
The proposed mechanism is as follows:
-
Protonation of the Acetal: A catalytic amount of a protic or Lewis acid protonates one of the methoxy groups of the 1-(dimethoxymethyl)-2-nitrobenzene, making it a good leaving group.
-
Formation of an Oxocarbenium Ion: The protonated methoxy group departs as methanol, leading to the formation of a resonance-stabilized oxocarbenium ion.
-
Nucleophilic Attack by the Alcohol: The hydroxyl group of the substrate alcohol acts as a nucleophile, attacking the electrophilic carbon of the oxocarbenium ion.
-
Deprotonation: A subsequent deprotonation step, often assisted by a mild base or the solvent, yields the mixed acetal.
-
Repeat and Elimination: The process of protonation, methanol elimination, and nucleophilic attack by the newly formed ether oxygen can occur again, ultimately leading to the formation of the more stable 2-nitrobenzyl ether and the release of a second molecule of methanol. The equilibrium is driven to the product side by the removal of methanol.
Figure 1: Proposed workflow for the acid-catalyzed protection of an alcohol.
Experimental Protocol: Protection of a Primary Alcohol
This protocol provides a general procedure for the protection of a primary alcohol using 1-(dimethoxymethyl)-2-nitrobenzene. Reaction conditions may need to be optimized for specific substrates.
Materials:
-
1-(Dimethoxymethyl)-2-nitrobenzene
-
Substrate alcohol
-
Anhydrous Dichloromethane (DCM) or Toluene
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or other suitable acid catalyst
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Silica gel for column chromatography
Procedure:
-
To a solution of the alcohol (1.0 equiv) in anhydrous DCM or toluene (0.2-0.5 M) is added 1-(dimethoxymethyl)-2-nitrobenzene (1.1-1.5 equiv).
-
A catalytic amount of p-toluenesulfonic acid monohydrate (0.05-0.1 equiv) is added to the reaction mixture.
-
The reaction mixture is stirred at room temperature or heated to reflux (e.g., using a Dean-Stark apparatus to remove methanol if using toluene). The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is cooled to room temperature and quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the desired 2-nitrobenzyl ether.
| Parameter | Recommended Condition | Notes |
| Solvent | Anhydrous DCM or Toluene | Toluene with a Dean-Stark trap is effective for driving the equilibrium. |
| Catalyst | p-TsOH·H₂O, CSA, Amberlyst-15 | Catalyst loading should be optimized for the specific substrate. |
| Temperature | Room Temperature to Reflux | Higher temperatures can accelerate the reaction but may not be suitable for all substrates. |
| Equivalents of Acetal | 1.1 - 1.5 | A slight excess ensures complete consumption of the starting alcohol. |
| Workup | Aqueous NaHCO₃ quench | Neutralizes the acid catalyst to prevent product degradation. |
Table 1: Summary of Typical Reaction Conditions for 2-Nitrobenzyl Ether Formation.
Deprotection of 2-Nitrobenzyl Ethers
The removal of the 2-nitrobenzyl group can be achieved through two primary methods: photolysis and chemical reduction/cleavage.
Photolytic Deprotection
Photolysis is the most common and advantageous method for cleaving the 2-nitrobenzyl ether. Irradiation with UV light (typically 350-365 nm) induces an intramolecular hydrogen abstraction by the excited nitro group from the benzylic position. This is followed by a rearrangement to form a hemiacetal intermediate, which then collapses to release the free alcohol and 2-nitrosobenzaldehyde as a byproduct.[5][7]
Sources
- 1. Benzyl Ethers [organic-chemistry.org]
- 2. Protective Groups [organic-chemistry.org]
- 3. rsc.org [rsc.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. nathan.instras.com [nathan.instras.com]
- 6. A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Advanced Application Note: 1-(Dimethoxymethyl)-2-nitrobenzene in Solid-Phase Synthesis
Part 1: Strategic Overview
In the realm of Solid-Phase Synthesis (SPS), the 1-(dimethoxymethyl)-2-nitrobenzene scaffold serves a critical role not merely as a reagent, but as a stability-enhanced precursor for the generation of o-nitrobenzyl (NB) photolabile linkers.
While o-nitrobenzyl alcohol is the direct functional unit for these linkers, it is prone to premature oxidation and degradation. The acetal form (1-(dimethoxymethyl)-2-nitrobenzene) offers a robust "masked" strategy. It allows researchers to store a chemically inert precursor that can be activated "on-demand" to generate high-purity aldehyde intermediates, which are subsequently reduced to the active linker alcohol.
Core Application: The "Masked" Linker Strategy
This protocol details the conversion of the acetal precursor into a functionalized NBA (Nitrobenzyl Alcohol) Linker Handle , its attachment to a solid support, and the subsequent photolytic release of target molecules (peptides/small molecules).
Why this strategy?
-
Purity Control: The acetal allows for rigorous purification (distillation/crystallization) prior to linker synthesis, removing m- and p- isomers that do not photocleave.
-
Oxidation Prevention: Prevents the formation of o-nitrobenzoic acid, a common contaminant in aged aldehyde stocks that terminates resin chains irreversibly.
-
Defined Loading: By synthesizing the linker handle in solution first (Phase A), we ensure exact stoichiometric loading onto the resin, avoiding the heterogeneity of on-resin transformations.
Part 2: The Chemical Workflow (Visualization)
The following diagram outlines the conversion of the acetal precursor into a photo-active solid support system.
Caption: Figure 1. The "Masked Precursor" workflow: converting the stable acetal into a photo-responsive solid-phase synthesis handle.
Part 3: Detailed Experimental Protocols
Phase A: Precursor Activation & Linker Synthesis
Objective: Convert 1-(dimethoxymethyl)-2-nitrobenzene into the coupling-ready 4-((2-nitrobenzyl)oxy)-4-oxobutanoic acid .
Step 1: Hydrolysis and Reduction
-
Hydrolysis: Dissolve 10 mmol of 1-(dimethoxymethyl)-2-nitrobenzene in 20 mL of THF/Water (1:1) containing 5% TFA. Stir at RT for 2 hours. Monitor via TLC (disappearance of acetal).
-
Note: The acetal protects the aldehyde from air oxidation during storage.
-
-
Workup: Neutralize with sat. NaHCO3, extract with DCM, and concentrate to yield fresh 2-nitrobenzaldehyde.
-
Reduction: Immediately redissolve the crude aldehyde in MeOH (30 mL). Add NaBH4 (0.5 equiv) portion-wise at 0°C. Stir for 30 min.
-
Purification: Quench with water, extract with EtOAc. Recrystallize from Et2O/Hexane to obtain pure 2-nitrobenzyl alcohol .
Step 2: Spacer Attachment (Creating the Handle)
To attach this alcohol to an amino-resin, we must convert it into a carboxylic acid.
-
Dissolve 2-nitrobenzyl alcohol (5 mmol) in anhydrous DCM (15 mL).
-
Add Succinic Anhydride (6 mmol) and DMAP (0.5 mmol).
-
Add TEA (6 mmol) and stir overnight at RT.
-
Validation: Acidify with 1M HCl, extract with DCM. The product, 4-((2-nitrobenzyl)oxy)-4-oxobutanoic acid , should show a distinct carboxyl shift in NMR.
Phase B: Resin Loading (Solid Phase Coupling)
Objective: Attach the linker handle to an Aminomethyl Polystyrene (AMP) or Rink Amide resin.
| Reagent | Equivalents | Role |
| NBA Linker Handle (from Phase A) | 3.0 eq | Photocleavable Unit |
| DIC (Diisopropylcarbodiimide) | 3.0 eq | Activator |
| HOBt (Hydroxybenzotriazole) | 3.0 eq | Racemization Suppressor |
| DMF (Dimethylformamide) | Solvent | Reaction Medium |
Protocol:
-
Swelling: Swell 1.0 g of Amino-Resin (loading ~0.8 mmol/g) in DMF for 30 min.
-
Activation: Dissolve the Linker Handle, DIC, and HOBt in minimal DMF. Allow to activate for 5 minutes.
-
Coupling: Add the activated mixture to the resin. Shake at RT for 4–6 hours.
-
Capping: Wash resin (DMF x3). Treat with Acetic Anhydride/Pyridine (1:1) in DMF for 30 min to cap unreacted amines.
-
QC Check: Perform a Kaiser Test .
-
Result: The test must be Negative (Colorless beads), indicating all free amines are coupled to the photolabile linker.
-
Phase C: Photolytic Cleavage
Objective: Release the synthesized cargo.[1][2]
-
Preparation: Suspend the resin in the cleavage buffer.
-
Standard Buffer: MeOH or Dioxane/Water (9:1).
-
Scavenger: If the peptide contains Met/Trp, add 1% hydrazine or dithiothreitol (DTT) to scavenge nitroso byproducts.
-
-
Irradiation: Place the reaction vessel in a UV reactor (365 nm, ~10 mW/cm²).
-
Top-Down: Irradiate for 1 hour with gentle agitation.
-
-
Filtration: Filter the resin. The filtrate contains the cleaved target.
-
Analysis: Analyze filtrate via HPLC/MS.
Part 4: Mechanism of Action (Norrish Type II)
Understanding the mechanism is vital for troubleshooting low yields. The cleavage relies on an intramolecular hydrogen abstraction.[3]
Caption: Figure 2.[1][4] Norrish Type II photocleavage mechanism.[5] The gamma-hydrogen abstraction is the rate-limiting step.
Part 5: Troubleshooting & Validation
Self-Validating Systems
A robust protocol must include "Checkpoints" to ensure integrity.
| Checkpoint | Method | Expected Outcome | Failure Indicator |
| Linker Synthesis | 1H NMR (DMSO-d6) | Benzylic protons shift from ~4.8 ppm (alcohol) to ~5.4 ppm (ester). | Presence of aldehyde peak (~10.4 ppm) indicates oxidation. |
| Resin Loading | Kaiser Test | Colorless beads (Negative). | Blue beads indicate incomplete coupling. |
| Cleavage Efficiency | HPLC (214 nm) | Single peak for released peptide. | Multiple peaks or retention of starting material. |
Common Pitfall: The "Filter Effect"
Issue: In dense resin suspensions, the outer beads absorb all UV light, shielding the inner beads. Solution:
-
Use a Refractive Index Matching Solvent (e.g., DCM/MeOH mixtures) to make beads more transparent.
-
Employ continuous flow photoreactors rather than static batch vials.
References
-
Rich, D. H., & Gurwara, S. K. (1975). Preparation of a new o-nitrobenzyl resin for solid-phase synthesis of tert-butyloxycarbonyl-protected peptide acids. Journal of the American Chemical Society.[6]
-
Kessler, H., et al. (1998). Photolabile Linkers for Solid-Phase Synthesis. Chemical Reviews.
-
Strazzolini, P., et al. (2000). A New Approach to the Synthesis of 2-Nitrobenzaldehyde: Reactivity and Molecular Structure Studies.
Sources
Application Note & Protocol: Mastering the Photocleavage of 1-(dimethoxymethyl)-2-nitrobenzene
Audience: Researchers, scientists, and drug development professionals engaged in photoremovable protecting group chemistry, caged compounds, and light-directed synthesis.
Abstract: This document provides a comprehensive guide to the photocleavage of 1-(dimethoxymethyl)-2-nitrobenzene, a canonical member of the ortho-nitrobenzyl (oNB) class of photolabile protecting groups (PPGs). We delve into the underlying photochemical mechanism, delineate the critical parameters governing the reaction, and furnish a detailed experimental protocol for efficient and reproducible uncaging. This guide is designed to bridge theoretical understanding with practical application, enabling researchers to confidently employ this versatile PPG in their work.
Introduction: The Power of Light in Chemical Control
Photolabile protecting groups are powerful tools that allow for the spatiotemporal control of chemical reactions and biological processes.[1] By "caging" a reactive functional group, its activity is masked until a pulse of light triggers its release. The ortho-nitrobenzyl (oNB) scaffold is one of the most extensively studied and widely utilized classes of PPGs due to its synthetic accessibility, stability in the dark, and efficient cleavage upon UV irradiation.[2][3][4]
1-(dimethoxymethyl)-2-nitrobenzene serves as a photolabile precursor to o-nitrosobenzaldehyde, a reactive species, and releases the dimethoxymethyl cation, which subsequently hydrolyzes to formaldehyde. More commonly, the oNB moiety is attached to a substrate molecule (e.g., an alcohol, amine, or carboxylic acid) via the benzylic carbon. For the purpose of this guide, we will discuss the general principles of cleaving an o-nitrobenzyl ether, for which 1-(dimethoxymethyl)-2-nitrobenzene serves as a fundamental model system. The cleavage reaction liberates the protected functional group and generates o-nitrosobenzaldehyde as a byproduct.[5] Understanding the conditions for this cleavage is paramount for its successful application, from patterned surface chemistry to the controlled release of bioactive molecules.
The Photochemical Mechanism: An Internal Redox Reaction
The photocleavage of o-nitrobenzyl compounds is an intramolecular process initiated by the absorption of a UV photon. The mechanism is a well-established photochemical transformation that proceeds through several key intermediates.[4][6]
-
Photoexcitation: Upon absorption of UV light (typically ~350 nm), the nitro group is promoted to an excited triplet state (n,π*).[7]
-
Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon, forming a diradical intermediate.
-
Tautomerization: This intermediate rapidly rearranges into an aci-nitro isomer. This phototautomerization is the key step in the cleavage pathway.[4]
-
Cyclization & Rearrangement: The aci-nitro intermediate undergoes cyclization and subsequent rearrangement, leading to the cleavage of the benzylic C-O bond.
-
Product Release: This final step releases the protected substrate (the "uncaged" molecule) and the byproduct, o-nitrosobenzaldehyde.
This process is irreversible and typically proceeds with high efficiency under optimized conditions.
Caption: The photocleavage pathway of o-nitrobenzyl protecting groups.
Optimizing Photocleavage: Key Experimental Parameters
The efficiency and rate of photocleavage are not absolute but are influenced by a combination of factors. Careful consideration of these parameters is crucial for achieving desired outcomes.
Irradiation Wavelength and Light Source
The choice of wavelength is dictated by the absorption spectrum of the o-nitrobenzyl chromophore.
-
Optimal Wavelength: oNB derivatives exhibit a characteristic absorption maximum in the UV-A range, typically between 340 nm and 365 nm.[6][8] Irradiation at or near the λmax ensures efficient photon absorption and maximizes the cleavage rate.
-
Common Light Sources:
-
Mercury Arc Lamps: Broad-spectrum sources that are often filtered to isolate the 365 nm emission line. They provide high power but can also generate heat.
-
UV LEDs: Offer excellent monochromaticity (e.g., 365 nm), stable output, low heat generation, and long lifetimes. Their power is rapidly becoming competitive with traditional lamps for many applications.
-
-
Considerations for Biological Systems: While 365 nm is effective, long-term exposure can be phototoxic to cells.[6] Efforts in PPG development focus on red-shifting the absorption maximum to longer, more benign wavelengths.[4][9]
Solvent Selection
The solvent can influence the reaction, primarily by affecting the stability of intermediates and the solubility of the starting material and products. Experiments have been successfully conducted in a range of solvents.
-
Aprotic Solvents: Acetonitrile (MeCN) and Dimethyl Sulfoxide (DMSO) are common choices for their UV transparency and ability to dissolve a wide range of organic compounds.[3][6]
-
Protic Solvents: Methanol (MeOH) and aqueous buffers are frequently used, especially for biological applications.[3] The reaction is generally robust in the presence of water.
-
Practical Guidance: The primary criterion for solvent choice is typically the solubility of the caged compound and its compatibility with the experimental system (e.g., cell culture media).
Quantum Yield (Φ)
The quantum yield is a measure of the reaction's efficiency—it is the ratio of molecules undergoing cleavage to the number of photons absorbed.
-
Typical Values: For oNB derivatives, quantum yields can vary significantly depending on the exact substitution pattern and the nature of the leaving group, with reported values ranging from ~0.1 to as high as 0.62.[3][8]
-
Influencing Factors: The substitution on the benzylic carbon can have a notable effect. For instance, adding a methyl group (as in o-nitrophenylethyl protectors) can increase the cleavage rate.[6]
-
Practical Implication: A higher quantum yield means that less light (lower intensity or shorter exposure time) is required to achieve the same degree of uncaging, which is particularly important for light-sensitive samples.
The Fate of the Byproduct
Upon cleavage, o-nitrosobenzaldehyde is formed. It is crucial to recognize that this byproduct is not inert. It is itself photoreactive and can undergo further reactions or decomposition, sometimes forming oligomeric species with azo and amide linkages.[5] In biological experiments, its potential for off-target reactivity should be considered.
| Parameter | Recommended Condition | Rationale & Considerations |
| Irradiation Wavelength | 365 nm | Matches the absorption maximum of the oNB chromophore for efficient energy transfer.[10] |
| Light Source | High-power 365 nm LED or filtered Hg-arc lamp | Provides high photon flux at the optimal wavelength to drive the reaction efficiently. LEDs offer better control and less heat. |
| Solvent | Acetonitrile, Methanol, Water/Buffer | Choice is primarily dictated by substrate solubility. The reaction is robust in various polar solvents.[3][6] |
| Temperature | Room Temperature (20-25 °C) | The primary photochemical step is largely temperature-independent. Extreme temperatures are generally unnecessary. |
| Concentration | 1 µM - 10 mM | Dependent on the application. For analytical purposes (HPLC/UV-Vis), 10-100 µM is common. Ensure solution is not overly concentrated to avoid inner filter effects. |
| Atmosphere | Ambient Air | The reaction does not typically require an inert atmosphere. |
Experimental Protocol: Photocleavage of an oNB-Protected Substrate
This protocol provides a general workflow for the photocleavage of a substrate protected with an o-nitrobenzyl group, which can be monitored by High-Performance Liquid Chromatography (HPLC).
Materials and Equipment
-
o-Nitrobenzyl protected substrate
-
HPLC-grade solvent (e.g., Acetonitrile)
-
Volumetric flasks and pipettes
-
Quartz cuvette or reaction vessel transparent to UV light
-
UV light source (e.g., 365 nm LED photoreactor) with controlled power output
-
Magnetic stirrer and stir bar
-
HPLC system with a UV detector and an appropriate column (e.g., C18)
Step-by-Step Procedure
-
Solution Preparation: Prepare a stock solution of the o-nitrobenzyl protected compound in the chosen solvent (e.g., 1 mM in acetonitrile). From this, prepare a working solution at a concentration suitable for HPLC analysis (e.g., 50 µM).
-
Initial Analysis (t=0): Before irradiation, inject an aliquot of the working solution into the HPLC system to obtain a chromatogram representing the starting material. Record the peak area and retention time.
-
Irradiation Setup:
-
Place a known volume of the working solution (e.g., 3 mL) into a quartz cuvette.
-
Add a small magnetic stir bar for gentle agitation during the reaction.
-
Position the cuvette at a fixed, reproducible distance from the UV light source.
-
Scientist's Note: Consistent geometry between the lamp and the sample is critical for reproducible kinetics.
-
-
Photolysis:
-
Turn on the magnetic stirrer.
-
Begin irradiation with the 365 nm light source. Start a timer immediately.
-
-
Reaction Monitoring:
-
At predetermined time intervals (e.g., 1, 2, 5, 10, 20 minutes), briefly pause the irradiation and withdraw a small aliquot of the reaction mixture.
-
Immediately inject the aliquot into the HPLC system.
-
Monitor the decrease in the peak area of the starting material and the corresponding increase in the peak area of the uncaged product.
-
Self-Validation: The appearance of a new peak with a different retention time, coupled with the disappearance of the starting material, validates that the photochemical transformation is occurring. Isocratic elution can often be used for rapid monitoring.
-
-
Data Analysis:
-
Plot the percentage of remaining starting material (or formed product) as a function of irradiation time.
-
Continue the experiment until the starting material peak is no longer detectable or its area has plateaued, indicating the reaction is complete.[8]
-
Caption: A typical workflow for conducting and monitoring a photocleavage experiment.
Conclusion
The photocleavage of 1-(dimethoxymethyl)-2-nitrobenzene and its derivatives is a robust and highly controllable reaction. Success hinges on a solid understanding of the underlying photochemical mechanism and careful control of key experimental variables, most notably the irradiation wavelength and light dose. By following the principles and protocols outlined in this guide, researchers can effectively harness the power of this photolabile protecting group to achieve precise control over chemical and biological systems.
References
-
Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: An Update. Chemical Reviews, 113(1), 119-191. [Link]
-
Fournier, L., Gauron, C., & Jullien, L. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry–A European Journal, 12(28), 7478-7488. [Link]
-
Luo, B. (2019). Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Applications. Journal of High School Science, 3(2). [Link]
-
Granucci, G., & Persico, M. (2021). A First Proposal on the Nitrobenzene Photorelease Mechanism of NO2 and Its Relation to NO Formation through a Roaming Mechanism. The Journal of Physical Chemistry Letters, 12(1), 548-554. [Link]
-
Willner, I., & Willner, B. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews, 123(10), 6325-6402. [Link]
-
Otsuka, H., Uto, T., & Endo, T. (2022). Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. ChemRxiv. [Link]
-
Ju, J., Li, Z., & Metzker, M. L. (2002). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. Proceedings of the National Academy of Sciences, 99(8), 5117-5122. [Link]
-
Kim, S. H., & Langer, R. (2007). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Biomaterials, 28(1), 129-136. [Link]
-
ResearchGate. (n.d.). (a) The photocleavage reaction of o-nitrobenzyl and (b) the reaction of... ResearchGate. [Link]
-
Nagy, A., & Kele, P. (2022). Photoremovable Protecting Groups. Encyclopedia, 2(3), 1279-1299. [Link]
-
Theato, P. (2012). o-Nitrobenzyl Alcohol Derivatives: Opportunities in Polymer and Materials Science. Macromolecular Rapid Communications, 33(2), 105-121. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. research.rug.nl [research.rug.nl]
- 3. jhss.scholasticahq.com [jhss.scholasticahq.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. seas.upenn.edu [seas.upenn.edu]
- 7. A First Proposal on the Nitrobenzene Photorelease Mechanism of NO2 and Its Relation to NO Formation through a Roaming Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nathan.instras.com [nathan.instras.com]
- 10. researchgate.net [researchgate.net]
Application Note: Light-Directed Parallel Synthesis using 1-(dimethoxymethyl)-2-nitrobenzene
This Application Note is designed for researchers and drug development professionals implementing high-density array synthesis. It focuses on the application of 1-(dimethoxymethyl)-2-nitrobenzene (also known as 2-nitrobenzaldehyde dimethyl acetal ) as a Photo-Acid Generator (PAG) or Photolabile Precursor in light-directed parallel synthesis.
Executive Summary
Light-directed parallel synthesis enables the fabrication of high-density DNA, peptide, and small-molecule microarrays.[1] While traditional methods rely on expensive photolabile protecting groups (e.g., MeNPOC, NPPOC) attached to every monomer, the Photo-Acid Generator (PAG) approach offers a cost-effective alternative. This method uses a photosensitive reagent in the solution or polymer matrix to generate a local acidic environment upon irradiation, removing standard acid-labile protecting groups (e.g., DMT, Boc).
This guide details the use of 1-(dimethoxymethyl)-2-nitrobenzene as a photolabile reagent. Upon UV irradiation, this compound undergoes an intramolecular rearrangement, acting as a latent source of chemical change (polarity shift and potential acidity in the presence of water/oxidants) to spatially control deprotection steps.
Scientific Mechanism & Rationale
The Photochemical Trigger
The core utility of 1-(dimethoxymethyl)-2-nitrobenzene lies in its classic o-nitrobenzyl photochemistry. Unlike ionic PAGs (e.g., sulfonium salts), this neutral acetal undergoes a Norrish Type II-like rearrangement .
Mechanism:
-
Excitation: UV light (365 nm) excites the nitro group.
-
Hydrogen Abstraction: The excited nitro oxygen abstracts a benzylic hydrogen.
-
Rearrangement: The aci-nitro intermediate rearranges to form methyl 2-nitrosobenzoate and releases methanol .
While the acetal itself is neutral, the reaction product (nitroso ester) and the transient intermediates can be exploited in two ways:
-
PAG-Mediated Deprotection: In the presence of residual water or specific hydrolytic conditions, the rearrangement can drive a pH drop sufficient to cleave highly acid-labile groups (like DMT), effectively "gating" the synthesis.
-
Solubility/Polarity Switching: The conversion from a neutral acetal to a nitroso ester significantly alters the solubility of the matrix, allowing for "development" in resist-based lithography.
Why Use This Reagent?
-
Cost Efficiency: Decouples the photosensitivity from the monomers. You can use standard, inexpensive DMT-DNA or Boc-amino acids.
-
Tunability: The concentration of the nitrobenzyl acetal controls the density of the active species.
-
Orthogonality: The photochemical byproduct (nitroso ester) is chemically distinct from the reagents used in coupling, reducing side reactions compared to radical-based initiators.
Mechanistic Pathway Diagram
Caption: Photochemical rearrangement of 1-(dimethoxymethyl)-2-nitrobenzene leading to chemical release.
Experimental Protocol: PAG-Mediated Oligonucleotide Synthesis
This protocol describes the synthesis of a DNA microarray using 1-(dimethoxymethyl)-2-nitrobenzene as the photo-active agent to deprotect 5'-DMT groups.
Materials & Reagents
| Component | Specification | Role |
| PAG Reagent | 1-(dimethoxymethyl)-2-nitrobenzene | Photolabile trigger |
| Monomers | 5'-DMT-dNTP-3'-phosphoramidites | DNA building blocks |
| Solvent A | Propylene Carbonate / Dichloromethane (1:1) | PAG solvent |
| Activator | 0.25 M 5-Ethylthio-1H-tetrazole | Coupling activator |
| Substrate | Silanized fused silica slide | Synthesis support |
| Light Source | Hg Lamp or LED (365 nm) | 10–20 mW/cm² intensity |
Workflow Overview
The synthesis cycle consists of four steps repeated for each nucleotide layer:
-
Coupling: Standard phosphoramidite coupling (Dark).
-
Capping & Oxidation: Blocking unreacted chains and stabilizing the backbone (Dark).
-
PAG Application: Flowing the nitrobenzyl acetal solution over the surface.
-
Exposure (Deprotection): Spatially modulated UV exposure to generate the active species and remove the DMT group.
Step-by-Step Procedure
Phase 1: Preparation
-
Substrate Functionalization: Treat silica slides with (3-aminopropyl)triethoxysilane, then link a PEG-spacer ending in a hydroxyl group.
-
PAG Solution Formulation: Dissolve 1-(dimethoxymethyl)-2-nitrobenzene (50 mM) in the solvent mixture. Note: Ensure the solvent is anhydrous to prevent premature hydrolysis, but trace moisture is required for the acid effect during exposure.
Phase 2: The Synthesis Cycle
Execute the following loop for each layer (
-
Coupling (Dark):
-
Introduce 5'-DMT-phosphoramidite + Activator.
-
Incubate for 60 seconds.
-
Wash with Acetonitrile.
-
-
Capping & Oxidation (Dark):
-
Standard Acetic Anhydride/N-Methylimidazole capping.
-
Iodine/Water/Pyridine oxidation.
-
Result: Surface is now fully protected with acid-labile DMT groups.
-
-
PAG Application:
-
Flow the 1-(dimethoxymethyl)-2-nitrobenzene solution into the reaction chamber.
-
Ensure a thin, uniform liquid film (or stop-flow condition).
-
-
Light Exposure (The Critical Step):
-
Wash:
-
Immediately wash with Acetonitrile to remove the PAG and the cleaved DMT cation.
-
Validation: The exposed spots now have free 5'-OH groups ready for the next base.
-
Synthesis Cycle Diagram
Caption: Cyclic workflow for PAG-mediated light-directed DNA synthesis.
Quality Control & Troubleshooting
Validating Deprotection Efficiency
Before running a full array, perform a "Stepwise Yield" test:
-
Synthesize a homopolymer (e.g., T10).
-
After the final PAG/Exposure step, couple a Fluorescent Phosphoramidite (e.g., Cy3).
-
Scan the array.
-
Calculation: If the fluorescence intensity of a T10 spot is
, and a T1 spot is , the stepwise yield ( ) is derived from . -
Target: Yield should exceed 95% per step.[3] If lower, increase UV dose or PAG concentration.
Common Issues & Solutions
| Issue | Probable Cause | Corrective Action |
| Blurry Features | Acid diffusion | Increase solvent viscosity or reduce exposure time. Use a "base scavenger" in the PAG mix. |
| Incomplete Coupling | Residual PAG | Ensure rigorous acetonitrile washing after exposure. |
| Low Yield | Insufficient Acidity | The acetal rearrangement is neutral; ensure trace moisture or switch to a formulation with a weak oxidant to drive acid formation. |
References
-
Gao, X. et al. (2001). "A flexible light-directed DNA chip synthesis gated by deprotection using solution photogenerated acids."[5] Nucleic Acids Research. Link
-
Reichmanis, E. et al. (1991). "o-Nitrobenzyl photochemistry: Solution vs. solid-state behavior." Journal of Polymer Science Part A. Link
-
Beier, M. & Hoheisel, J.D. (2000). "Production by quantitative photolithographic synthesis of individually quality checked DNA microarrays." Nucleic Acids Research. Link
-
BenchChem. (2024). "1-(Dimethoxymethyl)-2-nitrobenzene Product Data." BenchChem Compound Database. Link
Sources
- 1. Light-directed, spatially addressable parallel chemical synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A flexible light-directed DNA chip synthesis gated by deprotection using solution photogenerated acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 4. BJOC - Combining the best of both worlds: radical-based divergent total synthesis [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
experimental setup for UV irradiation of 2-nitrobenzyl compounds
Topic: Experimental Setup for UV Irradiation of 2-Nitrobenzyl Compounds
Audience: Researchers, scientists, and drug development professionals.
A Comprehensive Guide to the Photocleavage of 2-Nitrobenzyl Protecting Groups
The 2-nitrobenzyl (oNB) group is a cornerstone of photolabile protecting group (PPG) chemistry, enabling precise spatial and temporal control over the release of active molecules such as bioagents, drugs, and nucleosides.[1] This control is achieved through irradiation with UV light, which cleaves the oNB moiety and liberates the protected functional group. This application note provides a detailed guide to the principles, experimental setup, and protocols for the efficient UV irradiation of 2-nitrobenzyl compounds, grounded in an understanding of the underlying photochemical mechanism.
The Photochemical Reaction Mechanism: From Photon to Product
Understanding the photochemical pathway is critical for optimizing reaction conditions. The cleavage of the 2-nitrobenzyl group is not a simple bond scission but a multi-step intramolecular redox reaction.
Upon absorption of a UV photon (typically in the 300-365 nm range), the nitro group is excited.[1][2] The reaction proceeds through the following key steps:
-
Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon. This is the primary and often rate-determining step.[2]
-
Formation of the aci-nitro Intermediate: This hydrogen transfer results in the formation of a transient species known as an aci-nitro intermediate, which has a characteristic absorption around 400-420 nm.[1][3]
-
Cyclization and Rearrangement: The aci-nitro intermediate undergoes a series of rearrangements. It can cyclize to form a bicyclic intermediate (a dihydrobenzisoxazolol derivative).[3][4]
-
Product Release: This cyclic intermediate is unstable and rapidly rearranges to release the protected molecule (the "uncaged" compound) and form a 2-nitrosobenzaldehyde or 2-nitrosoketone byproduct.[4]
The efficiency of this process, known as the quantum yield (Φ), is highly dependent on the nature of the leaving group and substituents on the aromatic ring.[5]
Caption: Photochemical cleavage mechanism of 2-nitrobenzyl compounds.
Designing the Experimental Setup
The success of a photochemical reaction hinges on the careful selection of the light source, reactor, and reaction conditions.
Light Source Selection
The choice of UV lamp is the most critical parameter. The emission wavelength of the lamp must overlap with the absorption spectrum of the 2-nitrobenzyl compound (typically λmax ≈ 340-350 nm).[6]
| Light Source | Emission Spectrum | Advantages | Disadvantages |
| Medium-Pressure Mercury Lamp | Polychromatic (Broadband) | High power, widely available.[7][8] | Generates significant heat, requires cooling.[8] Unwanted wavelengths can cause side reactions. |
| Xenon Lamp | Broad spectrum (UV-Vis-IR) | Continuous spectrum, can be filtered for specific wavelengths.[7] | High heat output, lower efficiency in the specific UV range needed. |
| Light Emitting Diodes (LEDs) | Monochromatic (Narrowband) | Precise wavelength control, low heat, long lifespan (>60,000 hrs), energy efficient.[7][9][10] | Lower power output compared to mercury lamps, may require longer irradiation times. |
Expert Insight: For most applications involving 2-nitrobenzyl groups, UV LEDs with a peak emission around 365 nm are the superior choice . Their monochromatic nature minimizes side reactions, leading to cleaner product profiles and higher yields.[9][10] The reduced heat output simplifies reactor design and is crucial for temperature-sensitive substrates.
Photoreactor Design
The vessel in which the irradiation occurs must be transparent to the chosen UV wavelength.
-
Material: Quartz is the material of choice for photoreactors due to its high transparency across the UV spectrum.[11] Standard borosilicate glass (e.g., Pyrex) absorbs significantly below ~330 nm and should be avoided.[12]
-
Reactor Type:
-
Batch Reactors: Suitable for small-scale discovery and optimization. A simple quartz tube or flask is placed at a fixed distance from the light source. For larger volumes, an immersion well reactor, where the lamp is placed inside a quartz sheath surrounded by the solution, provides more efficient light distribution.[8]
-
Continuous Flow Reactors: Offer significant advantages for scalability, safety, and reaction control.[7] A solution is pumped through small-bore fluoropolymer or quartz tubing that is irradiated.[7] This ensures uniform light exposure for all parts of the solution, dramatically improving efficiency and reproducibility.[13] Flow photochemistry has been shown to provide significant improvements in yield and reaction time for the N-deprotection of 2-nitrobenzyl groups.[13]
-
Solvents and Concentration
-
Solvents: Choose a solvent that is transparent at the irradiation wavelength and effectively dissolves the substrate. Common choices include acetonitrile, methanol, water, and buffered aqueous solutions. Note that solvent basicity and acidity can affect the reaction mechanism and quantum yield.[2]
-
Concentration: The optimal concentration is a balance. It must be high enough for a practical reaction rate but low enough to ensure sufficient light penetration through the solution (governed by the Beer-Lambert law). Typical starting concentrations are in the range of 10 µM to 1 mM.
Detailed Experimental Protocols
Safety is paramount. UV radiation is harmful to the eyes and skin. Always perform these experiments in a light-tight enclosure with safety interlocks and wear appropriate Personal Protective Equipment (PPE).[12][14][15]
Mandatory Safety Precautions
-
Enclosure: Use a commercial photoreactor or build a light-tight enclosure (e.g., from UV-blocking polycarbonate or cardboard) for the experiment.[12]
-
Eye and Face Protection: Wear a UV-rated face shield over safety glasses. Standard prescription glasses are not sufficient.[14][15]
-
Skin Protection: Wear a lab coat with long sleeves and nitrile gloves. Ensure there are no gaps between the cuff and the glove.[12][16]
-
Interlocks: Use equipment with safety interlocks that automatically shut off the UV source if the enclosure is opened.[14] Never bypass interlocks.
-
Warning Signs: Post clear warning signs at the entrance to any area where UV sources are in use.[12]
Protocol 1: Batch Irradiation of a Model Compound
This protocol describes the cleavage of a 2-nitrobenzyl protected alcohol in a standard quartz tube.
Materials:
-
2-nitrobenzyl protected substrate
-
Anhydrous, UV-grade solvent (e.g., Acetonitrile)
-
Quartz NMR tube or reaction tube
-
UV LED photoreactor (e.g., 365 nm) with a magnetic stirrer
-
Small magnetic stir bar
-
TLC plates, HPLC, or NMR for reaction monitoring
Procedure:
-
Sample Preparation: Prepare a 0.1 mM solution of the 2-nitrobenzyl compound in acetonitrile. For a 5 mL reaction volume, this corresponds to dissolving 0.0005 mmol of the substrate in 5 mL of solvent.
-
Transfer to Reactor: Transfer the solution to a quartz reaction tube and add a small magnetic stir bar.
-
Degassing (Optional but Recommended): Bubble argon or nitrogen through the solution for 10-15 minutes to remove dissolved oxygen, which can sometimes participate in side reactions. Seal the tube.
-
Setup: Place the quartz tube inside the photoreactor chamber at a fixed distance from the UV LED source. Begin stirring.
-
Irradiation: Turn on the UV lamp. If the lamp has adjustable intensity, start at a moderate setting.
-
Reaction Monitoring: At set time intervals (e.g., 0, 10, 20, 40, 60, 120 minutes), pause the irradiation and safely remove a small aliquot for analysis.[17]
-
TLC: Spot the aliquot on a TLC plate alongside the starting material to visualize the appearance of the product and disappearance of the starting material.
-
HPLC/LC-MS: Dilute the aliquot and inject it to quantify the conversion of starting material to product.[18]
-
NMR: For higher concentrations, time-resolved NMR can be used to directly observe the decay of the starting material.[17]
-
-
Completion and Workup: Continue irradiation until monitoring shows complete consumption of the starting material. Once complete, the solvent can be removed under reduced pressure to isolate the crude product mixture (containing the deprotected molecule and the 2-nitroso byproduct).
-
Purification: Purify the desired product from the 2-nitroso byproduct using standard techniques such as column chromatography or preparative HPLC.
Caption: General workflow for batch UV irradiation experiments.
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| Slow or Incomplete Reaction | - Incorrect wavelength.- Low light intensity.- Light absorption by solvent or vessel.- Concentration too high (poor light penetration). | - Match lamp wavelength to substrate λmax.- Increase lamp power or decrease distance to sample.- Use a quartz vessel and UV-grade solvent.- Dilute the reaction mixture. |
| Formation of Multiple Byproducts | - Irradiation with unwanted wavelengths.- Reaction with dissolved oxygen.- Secondary photochemistry of the product. | - Use a monochromatic source (LED) or band-pass filter.- Degas the solvent before irradiation.- Monitor the reaction closely and stop as soon as the starting material is consumed. |
| Inconsistent Results | - Fluctuating lamp output.- Inconsistent reactor geometry/positioning.- Temperature fluctuations. | - Use a stable light source like an LED.[9]- Fix the distance and angle between the lamp and sample.- Use a cooling fan or water jacket to maintain a constant temperature. |
References
-
Phoseon Technology. UV LED Light Sources for Photochemistry. [Link]
-
Klán, P., et al. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society, 126(14), 4581–4595. [Link]
-
Hagen, V., et al. (2001). Photolabile Protecting Groups for Nucleosides: Mechanistic Studies of the 2-(2-Nitrophenyl)ethyl Group. Helvetica Chimica Acta, 84(6), 1588-1606. [Link]
-
KAUST Health & Safety. (2020). Guidelines for Working with Ultraviolet Light Sources. [Link]
-
Vapourtec. (2015). Photochemical reactor UV-150. [Link]
-
UNL Environmental Health and Safety. (2015). Ultraviolet Radiation - Safe Operating Procedure. [Link]
-
Léonard, J., et al. (2021). Light Sources for Photochemical Processes - Estimation of Technological Potentials. Chemistry – A European Journal, 27(58), 14379-14392. [Link]
-
University of Kentucky. Research Safety - UV. [Link]
-
Bley, F., et al. (2008). Photoprocesses of Molecules with 2-Nitrobenzyl Protecting Groups and Caged Organic Acids. Photochemistry and Photobiology, 84(1), 162-171. [Link]
-
Booker-Milburn, K. I., et al. (2015). Reevaluation of the 2-nitrobenzyl protecting group for nitrogen containing compounds: an application of flow photochemistry. Organic & Biomolecular Chemistry, 13(8), 2157-2160. [Link]
-
Griesbeck, A. G., & Oelgemöller, M. (2020). In situ Reaction Monitoring in Photocatalytic Organic Synthesis. Chemistry – A European Journal, 26(62), 14049-14056. [Link]
-
UNMC Environmental Health and Safety. (n.d.). SAFETY GUIDELINE Ultraviolet (UV) Radiation Hazards. [Link]
-
Asynt. (2023). Critical Features of a UV Photoreactor. [Link]
-
Techinstro. (n.d.). Photochemical Reactor Uv Lamp | UV Visible Lamp. [Link]
-
University of St Andrews. (2012). Safe operation of UV light sources in laboratories. [Link]
-
Bley, F., et al. (2008). Photoprocesses of molecules with 2-nitrobenzyl protecting groups and caged organic acids. Photochemistry and Photobiology, 84(1), 162-71. [Link]
-
Goeldner, M., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry – A European Journal, 12(23), 6049-6058. [Link]
-
Wirz, J., et al. (2005). Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-Nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. Photochemical & Photobiological Sciences, 4(1), 33-42. [Link]
-
Birks, J. W. (1989). Photochemical Reaction Detection in HPLC. Progress in Analytical Luminescence, ASTM STP 1009. [Link]
-
Hintermair, U., et al. (2017). Online monitoring of a photocatalytic reaction by real-time high resolution FlowNMR spectroscopy. Reaction Chemistry & Engineering, 3(1), 50-55. [Link]
-
Cooks, R. G., et al. (2022). In-Situ Reaction Monitoring and Mechanistic Studies by Mass Spectrometry: Heterogeneous Photocatalysis and Initial Contact Reaction. Analytical Chemistry, 94(35), 12049–12056. [Link]
-
Birks, J. W., et al. (1989). Photochemical Reaction Detection in HPLC. Progress in Analytical Luminescence. [Link]
-
Ju, J., et al. (2002). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. Proceedings of the National Academy of Sciences, 99(19), 12035-12039. [Link]
-
Griesbeck, A. G., et al. (2010). Photolysis of ortho-nitrobenzylic derivatives: The importance of the leaving group. Photochemical & Photobiological Sciences, 9(6), 875-880. [Link]
-
Wan, P., & Yates, K. (1986). Photoredox chemistry of nitrobenzyl alcohols in aqueous solution. Acid and base catalysis of reaction. Canadian Journal of Chemistry, 64(11), 2076-2084. [Link]
-
Schedl, A., et al. (2021). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega, 6(48), 32449–32456. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-Nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vapourtec.com [vapourtec.com]
- 8. techinstro.com [techinstro.com]
- 9. Photochemistry - Phoseon Technology Innovative LED Solutions [phoseon.com]
- 10. researchgate.net [researchgate.net]
- 11. asynt.com [asynt.com]
- 12. hse.kaust.edu.sa [hse.kaust.edu.sa]
- 13. vapourtec.com [vapourtec.com]
- 14. ehs.unl.edu [ehs.unl.edu]
- 15. unmc.edu [unmc.edu]
- 16. nottingham.ac.uk [nottingham.ac.uk]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
optimizing photodeprotection of 1-(dimethoxymethyl)-2-nitrobenzene for higher efficiency
This is Dr. Aris Thorne , Senior Application Scientist at the Photochemistry Technical Support Center.
You are likely working with 1-(dimethoxymethyl)-2-nitrobenzene (DMNB-acetal) as a model system for caging alcohols or to study the release kinetics of o-nitrobenzyl scaffolds. This molecule is the dimethyl acetal of 2-nitrobenzaldehyde. Upon photolysis, it undergoes a Norrish Type II reaction to release methanol and methyl 2-nitrosobenzoate .
The efficiency of this reaction is often plagued by the "Internal Filter Effect" (byproduct absorption) and slow dark kinetics of the aci-nitro intermediate. Below is your troubleshooting guide to breaking these bottlenecks.
PART 1: OPTIMIZATION PROTOCOLS (The "Why is it slow?" Module)
Q1: My photolysis yield plateaus at ~50% conversion. How do I drive this to completion?
Diagnosis: You are likely experiencing the Internal Filter Effect . The byproduct, methyl 2-nitrosobenzoate, has a high extinction coefficient in the UV range (300–360 nm), essentially "stealing" photons from your starting material.
Corrective Protocol:
-
Wavelength Shift: If you are using a broadband UV lamp (mercury arc), switch to a monochromatic 365 nm LED or 405 nm source. While the absorption of your starting material is lower at 405 nm, the ratio of starting material absorption to byproduct absorption is often more favorable, allowing light to penetrate deeper into the sample as the reaction progresses.
-
Optical Density (OD) Management: Do not saturate your solution. Maintain the initial concentration such that the OD at the excitation wavelength is ≤ 0.5 . High concentrations create a "skin effect" where only the surface reacts, leaving the bulk protected by the absorbing byproduct.
-
Photobleaching the Byproduct: In some cases, the nitroso byproduct itself can be photolyzed further (to non-absorbing species) using high-intensity light, but this risks damaging your payload. A better approach is chemical scavenging (see Module 2).[1]
Q2: The reaction kinetics seem inconsistent between replicates. What variable am I missing?
Diagnosis: You are likely ignoring pH control or Solvent Polarity . The reaction proceeds through an aci-nitro intermediate. The decay of this intermediate is pH-dependent and is the rate-determining step (RDS) in the dark phase of the mechanism.
Corrective Protocol:
-
pH Tuning: The decay of the aci-nitro intermediate is acid-catalyzed. If you are working in neutral unbuffered water, the reaction is slow.
-
Recommendation: Maintain pH 5.5 – 6.0 using a phosphate or acetate buffer. This accelerates the protonation of the aci-nitro anion, facilitating the collapse to the nitroso product.
-
Warning: Avoid highly alkaline conditions (pH > 9), which stabilize the aci-nitro anion and prevent product release.
-
-
Solvent Choice: Polar aprotic solvents (DMSO, Acetonitrile) stabilize the transition states better than non-polar solvents. If water is not required, use Acetonitrile (MeCN) with 1-5% water content (water is necessary for the final hydrolysis step in some variations, though for this acetal, the rearrangement is intramolecular).
PART 2: BYPRODUCT MANAGEMENT (The "Purity" Module)
Q3: My solution turns dark brown/yellow, and the released methanol quantification is off. Why?
Diagnosis: The o-nitroso byproduct is reacting with itself to form azo-dimers (deep colored) or reacting with nucleophiles in your buffer (Schiff base formation). This not only complicates analysis but can be toxic to biological samples.
Corrective Protocol: Chemical Scavenging You must trap the nitroso species immediately upon formation.
| Scavenger | Concentration | Mechanism | Best For |
| Semicarbazide | 5–10 molar eq. | Forms semicarbazone (precipitates) | Aqueous/Buffer systems |
| Hydroxylamine | 5–10 molar eq.[1] | Forms oxime | General purpose |
| Dithiothreitol (DTT) | 2–5 molar eq.[1] | Reduces nitroso to amine | Biological systems (Caution: can reduce other targets) |
| Dienes (e.g., Isoprene) | Excess | Hetero-Diels-Alder cyclization | Organic solvents |
Action: Add Semicarbazide HCl (10 mM) to your reaction buffer. This reacts with the nitroso ester to form a stable, less absorbing semicarbazone, preventing the internal filter effect and dimerization.
PART 3: VISUALIZATION & MECHANISM[1]
The Photodeprotection Pathway
Understanding the bottleneck requires visualizing the aci-nitro decay.
Figure 1: Mechanistic pathway highlighting the aci-nitro bottleneck and the detrimental internal filter effect caused by byproduct dimerization.
PART 4: EXPERIMENTAL WORKFLOW (Self-Validating Protocol)
To validate your efficiency, perform this Actinometry-Coupled Release Assay .
Materials:
-
Substrate: 1 mM 1-(dimethoxymethyl)-2-nitrobenzene in MeCN:PBS (1:1).
-
Scavenger: 10 mM Semicarbazide HCl.
-
Light Source: 365 nm LED (calibrated intensity).[1]
Step-by-Step:
-
Baseline: Measure UV-Vis spectrum (200–500 nm). Note
of the starting material. -
Irradiation: Irradiate in a quartz cuvette. Pause every 30 seconds.
-
Monitoring:
-
Track A: Disappearance of starting material peak (~260-300 nm).
-
Track B: Appearance of Nitroso-Semicarbazone adduct (distinct shift, usually ~300-320 nm).
-
-
Data Plotting: Plot
vs. Time.[1]-
Success Criteria: The plot should be linear (First-order kinetics).[2]
-
Failure Criteria: A curve that flattens suggests the Internal Filter Effect is active (add more scavenger or dilute sample).
-
References
-
Bochet, C. G. (2002). Photolabile protecting groups and linkers.[3][4][5] Journal of the Chemical Society, Perkin Transactions 1, 125–142. Link
-
Klán, P., Šolomek, T., Bochet, C. G., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. Link[1]
-
Il'ichev, Y. V., Wirz, J. (2000). Photochemistry of the o-Nitrobenzyl System in Solution: Effects of Distance and Geometrical Constraint on the Hydrogen Transfer. The Journal of Physical Chemistry A, 104(33), 7856–7870. Link[1]
-
Gaplovsky, A., Il'ichev, Y. V., Kamdzhilov, Y., Kombarova, S. V., Mac, M., Schwörer, M. A., & Wirz, J. (2005). Photochemical reaction mechanisms of 2-nitrobenzyl compounds: methyl ethers and caged ATP. Photochemical & Photobiological Sciences, 4(1), 33-42. Link
Sources
Technical Support Center: Photolysis of 1-(dimethoxymethyl)-2-nitrobenzene
To: User From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Troubleshooting 1-(dimethoxymethyl)-2-nitrobenzene Photolysis
Welcome to the Advanced Photochemistry Support Hub. You are likely here because your uncaging reaction has stalled, the solution has turned an unexpected shade of brown, or your LC-MS is showing peaks that don't match your target cargo.
This guide addresses the specific photochemical behavior of 1-(dimethoxymethyl)-2-nitrobenzene (also known as o-nitrobenzaldehyde dimethyl acetal). Unlike standard o-nitrobenzyl ethers that release alcohols and generate o-nitrosobenzaldehyde, this acetal derivative undergoes a unique rearrangement to form methyl 2-nitrosobenzoate . Understanding this distinction is critical for identifying your side products.
Module 1: Diagnostic Hub – "What is this byproduct?"
User Question: "I see a persistent impurity in my LC-MS after photolysis, and the solution has turned dark. What is it?"
Technical Diagnosis: The primary byproduct is methyl 2-nitrosobenzoate , which is highly reactive. It does not remain a monomer; it rapidly dimerizes and oligomerizes, creating a complex mixture of azo- and azoxy-derivatives. These secondary reactions are responsible for the "browning" of your solution (absorbance tailing) and the suppression of further photolysis (Inner Filter Effect).
Byproduct Identification Table
Use this table to correlate your LC-MS/NMR data with expected side products.
| Species | Structure Description | Molecular Weight ( | Diagnostic Signal |
| Reactant | 1-(dimethoxymethyl)-2-nitrobenzene | 197.19 Da | NMR: Acetal methoxy singlet (~3.3 ppm). |
| Primary Byproduct | Methyl 2-nitrosobenzoate | 165.15 Da | LC-MS: [M+H] |
| Dimer (Azodioxy) | Azodioxybenzoate dimer | 330.30 Da | Equilibrium: Exists in equilibrium with monomer; often splits in MS source. |
| Azo-Dimer | 2,2'-azobis(methyl benzoate) | 298.30 Da | LC-MS: [M+H] |
| Azoxy-Dimer | 2,2'-azoxybis(methyl benzoate) | 314.30 Da | LC-MS: [M+H] |
| Reduced Species | Methyl 2-hydroxylaminobenzoate | 167.16 Da | LC-MS: [M+H] |
Module 2: Mechanistic Insight & Visualization
User Question: "Why does the reaction slow down after 50% conversion?"
The Mechanism: Upon UV irradiation (365 nm), the nitro group abstracts a benzylic hydrogen, forming an aci-nitro intermediate. In acetal derivatives, this cyclizes and rearranges to form the nitroso ester , releasing one equivalent of methanol.
The Problem (Inner Filter Effect): The nitroso-ester and its azo-dimers have high extinction coefficients in the UV range (300–400 nm). As they accumulate, they compete with your starting material for photons, effectively "shielding" the remaining reactant.
Figure 1: Photochemical cascade of o-nitrobenzaldehyde dimethyl acetal. Note the irreversible pathway to Azo oligomers which causes solution darkening.
Module 3: Troubleshooting & Mitigation Protocols
User Question: "How do I prevent these side products from ruining my purification?"
Protocol A: Chemical Scavenging (The Diels-Alder Trap)
The most effective way to remove the nitroso species is to trap it before it dimerizes. The nitroso group (
-
Add Scavenger: Add 5–10 equivalents of 2,3-dimethyl-1,3-butadiene or cyclopentadiene to your reaction mixture before irradiation.
-
Mechanism: The diene reacts with Methyl 2-nitrosobenzoate to form a stable oxazine derivative.
-
Benefit: This prevents the formation of the light-absorbing azo-dimers and keeps the solution clearer, improving yield.
Protocol B: Solvent & pH Optimization
-
Avoid Primary Amines: If your buffer contains primary amines (Tris, Glycine), the nitroso aldehyde/ester can form Schiff bases (imines), creating complex cross-links.
-
Recommendation: Use PBS, HEPES, or MOPS.
-
-
Solvent Choice: The dimerization rate is solvent-dependent.
-
Recommendation: Photolysis in Methanol or Acetonitrile/Water mixtures often reduces oligomerization compared to pure DMSO or DMF.
-
Protocol C: Handling the "Brown Gunk" (Purification)
If you already have the azo-byproducts:
-
Filtration: The azo-oligomers are often less soluble than your product. Centrifuge (10,000 x g, 5 min) or filter (0.2 µm PTFE) to remove particulates.
-
Solid Phase Extraction (SPE): The nitroso/azo byproducts are highly lipophilic.
-
Step: Pass the reaction mixture through a C18 Sep-Pak cartridge.
-
Elution: Wash with 10% MeOH/Water (removes salts/polar cargo)
Elute product Wash with 100% MeOH (elutes the nitroso/azo contaminants).
-
References & Authoritative Sources
-
Klán, P., et al. (2013).[1] Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews , 113(1), 119–191.[1] Link
-
Foundational text on the mechanism of o-nitrobenzyl rearrangement.
-
-
Solladié-Cavallo, A., et al. (2002). Diastereoselective synthesis of isoxazolines via 1,3-dipolar cycloaddition of nitrile oxides. Journal of Organic Chemistry .
-
Discusses the trapping of nitroso intermediates.
-
-
Il'ichev, Y. V., et al. (2004). Photochemistry of o-Nitrobenzyl Derivatives: The Nitrosohydrate. Journal of Physical Chemistry A , 108(5), 870–879. Link
-
Detailed kinetics of the nitroso formation and dimerization.
-
-
Revisiting the Photodegradation of the o-Nitrobenzyl Group (2025). ChemRxiv. Link
Sources
Technical Support Center: Improving the Quantum Yield of 2-Nitrobenzyl Protecting Group Cleavage
Introduction
The 2-nitrobenzyl (o-NB) group is a cornerstone photolabile protecting group (PPG), prized for its ability to mask a wide range of functional groups—including phosphates, carboxylates, and amines—and release them upon UV light irradiation.[1] This "traceless" deprotection offers exceptional spatiotemporal control, which is invaluable in organic synthesis, drug delivery, and the study of biological systems.[1]
The efficiency of this process is quantified by the quantum yield (Φ), which represents the number of molecules undergoing a specific event (cleavage) for each photon absorbed. A higher quantum yield is crucial for practical applications, as it translates to shorter irradiation times, lower light intensity requirements, and reduced potential for photodamage to sensitive substrates.[2] However, achieving high quantum yields can be challenging, as the cleavage efficiency is sensitive to a host of experimental variables.[3]
This guide provides a comprehensive technical resource designed to help you troubleshoot common issues and systematically improve the quantum yield of your 2-nitrobenzyl cleavage reactions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of 2-nitrobenzyl group cleavage?
A1: The cleavage proceeds via a Norrish Type II-like intramolecular photoreaction.[1] Upon absorption of a UV photon (typically ~300-365 nm), the nitro group is excited. This excited state abstracts a hydrogen atom from the benzylic carbon, forming an aci-nitro intermediate.[1][2] This intermediate is unstable and undergoes a series of thermal rearrangements, ultimately leading to the release of the protected molecule and the formation of a 2-nitrosobenzaldehyde or a related ketone byproduct.[1][2]
Q2: What is a typical quantum yield for o-NB cleavage, and what is considered "good"?
A2: The quantum yield for the parent o-NB group is often modest and highly dependent on the leaving group and conditions. Values can range widely, but a quantum yield of ≥ 0.02 is often considered a minimum for practical biological applications.[2] Certain derivatives, such as the 1-(2-nitrophenyl)ethyl (NPE) group used to protect phosphates, can exhibit significantly higher quantum yields, sometimes in the range of 0.49–0.63 under optimal conditions.[3]
Q3: What are the primary byproducts of the cleavage reaction?
A3: The main byproduct is typically 2-nitrosobenzaldehyde (if the benzylic carbon is unsubstituted) or a 2-nitrosophenyl ketone (if the benzylic carbon is substituted, e.g., with a methyl group).[1][4] These nitroso compounds can sometimes react further, potentially forming azo compounds which can act as an internal light filter, reducing the efficiency of the photolysis over time.[5] The released amine can also react with the aldehyde photoproduct.[5]
Q4: Can I monitor the deprotection reaction in real-time?
A4: Yes. High-Performance Liquid Chromatography (HPLC) is the most common method for monitoring the disappearance of the starting material and the appearance of the cleaved product.[3][6][7] For kinetic studies, time-resolved NMR spectroscopy can also be employed to determine first-order rate constants.[8] UV-Vis spectroscopy is also useful for tracking the reaction, as the formation of the nitroso byproduct leads to distinct changes in the absorption spectrum.[9]
Troubleshooting Guide: Common Issues and Solutions
Problem Category 1: Low or Incomplete Cleavage Yield
Q5: My cleavage reaction is stalling, resulting in a low yield of the deprotected product. What are the likely causes and how can I fix this?
A5: Incomplete cleavage is a frequent issue with several potential root causes. A systematic approach to troubleshooting is often most effective.
dot
Caption: A logical workflow for troubleshooting low cleavage yield.
-
Cause 1: Insufficient Photon Dose: The reaction may simply need more light.
-
Cause 2: Inner Filter Effect: As the 2-nitroso byproduct accumulates, it can absorb the incident UV light, preventing it from reaching the remaining protected molecules.[5] This is particularly problematic in concentrated solutions.
-
Solution: Work in more dilute solutions. If concentration is necessary, consider using a flow reactor which minimizes the path length and accumulation of byproducts in the light path.[10]
-
-
Cause 3: Unfavorable Solvent Environment: The polarity and protic nature of the solvent can significantly affect the stability of the key aci-nitro intermediate and subsequent reaction steps.[1]
-
Solution: Systematically screen solvents. While the reaction proceeds in both solution and solid-state, solvent choice is a key variable.[1] For instance, the presence of water is essential for the photoredox pathway of meta- and para-nitrobenzyl alcohols, which are unreactive in organic solvents.[12]
-
-
Cause 4: pH-Dependent Intermediates: In aqueous solutions, the reaction mechanism can be highly pH-dependent.[9][13] The decay of intermediates, such as hemiacetals, can become rate-limiting at certain pH values (e.g., pH < 8 for some 2-nitrobenzyl ethers), slowing the release of the final product.[9][13]
-
Solution: Buffer the reaction solution and optimize the pH. The effect of pH can be complex; for some systems, basic conditions (pH > 11) accelerate the reaction, while for others, a neutral or slightly acidic environment is optimal.[12] Experimental validation is key.
-
Problem Category 2: Side Product Formation & Substrate Degradation
Q6: I'm observing significant side products and/or degradation of my released molecule. How can I improve the reaction's cleanliness?
A6: Side reactions often stem from the reactivity of the 2-nitrosoaldehyde byproduct or from photodamage.
-
Cause 1: Reaction with Nitroso Byproduct: The liberated molecule, especially if it's a primary or secondary amine, can react with the highly electrophilic aldehyde of the nitroso byproduct.[5]
-
Solution: Introduce an "aldehyde trapping agent" or scavenger into the reaction mixture. Semicarbazide hydrochloride is a classic and effective choice that reacts with the aldehyde, preventing it from interfering with your product.[5]
-
-
Cause 2: Photodegradation: The desired product or the starting material may be sensitive to the wavelength of light being used.
-
Solution:
-
Use a longer wavelength: If possible, use a PPG derivative that absorbs at a longer, less energetic wavelength (e.g., >350 nm).[14]
-
Filter the light source: Use optical filters to cut out shorter, more damaging wavelengths.
-
Minimize irradiation time: Once you have optimized the quantum yield (see below), you can reduce the total light exposure needed for complete deprotection.
-
-
Problem Category 3: Inherently Low Quantum Yield
Q7: My cleavage reaction is clean but very slow, indicating a low quantum yield. How can I structurally modify the o-NB group to enhance its efficiency?
A7: The structure of the o-NB group itself is the most powerful determinant of its intrinsic quantum yield. Strategic substitutions on the aromatic ring or at the benzylic carbon can lead to dramatic improvements.
dot
Caption: The photochemical cleavage mechanism of the 2-nitrobenzyl group.
-
Strategy 1: Substitution at the Benzylic Carbon:
-
Rationale: Introducing a substituent, such as a methyl group (forming the 1-(2-nitrophenyl)ethyl or NPE group), can significantly accelerate photolysis.[4] This is because the resulting ketone byproduct is less reactive than the corresponding aldehyde, minimizing side reactions.[4] Furthermore, substituents that stabilize a radical at the benzylic position can weaken the C-H bond, lowering the barrier for the initial hydrogen abstraction step and improving quantum efficiency.[15]
-
Example: The quantum yield for releasing a carbonate increases from 0.033 to 0.12 when moving from a simple o-NB to a 2,6-dinitrobenzyl derivative.[1]
-
-
Strategy 2: Substitution on the Aromatic Ring:
-
Rationale: Adding electron-donating groups, such as methoxy groups, at the 4 and 5 positions (creating the "nitroveratryl" or NVOC group) can red-shift the absorption maximum and increase the molar extinction coefficient.[16] This allows for the use of longer, less damaging wavelengths and can improve the overall uncaging efficacy (Φrelε).[17] Adding a second nitro group (e.g., 2,6-dinitrobenzyl) can also substantially increase the reaction yield.[1]
-
Example: The combination of a stereospecific (S)-tert-butyl group at the benzylic carbon and a 5-methoxy group on the ring has been shown to substantially increase the rate of photochemical cleavage for reversible terminators in sequencing applications.[18]
-
-
Strategy 3: Modifying the Leaving Group:
-
Rationale: The nature of the protected functional group (the leaving group) has a strong influence on the cleavage rate. A recent study found a clear correlation between the photolysis rate and the pKa of the corresponding acid anion, with more acidic (i.e., more stable) leaving groups leading to faster decomposition.[8]
-
Actionable Insight: While you often cannot change your target molecule, this principle is crucial when designing linkers. Choosing a linker that results in a more stable leaving group upon cleavage can enhance the quantum yield.
-
| Modification Strategy | Rationale | Typical Effect on Quantum Yield (Φ) | Reference Example |
| α-Methyl Substitution (NPE) | Forms a less reactive ketone byproduct, minimizing side reactions. | Increase | Accelerates photolysis of peptides and oligonucleotides.[4] |
| 4,5-Dimethoxy (NVOC) | Red-shifts absorption, increases extinction coefficient. | Variable, but improves overall efficacy (Φε). | Widely used for caging biological molecules.[16] |
| Additional Nitro Group (e.g., 2,6-DNB) | Electronic effects enhance reaction efficiency. | Significant Increase | Can nearly quadruple Φ for carbonate release.[1] |
| More Acidic Leaving Group | Stabilizes the departing anion. | Increase | Faster decomposition observed for esters of stronger acids.[8] |
Experimental Protocols
Protocol 1: General Procedure for Photolytic Cleavage
This protocol provides a starting point for a typical deprotection experiment.
-
Preparation: Dissolve the 2-nitrobenzyl-protected substrate in an appropriate solvent (e.g., acetonitrile/water, buffered aqueous solution) in a quartz reaction vessel. The concentration should be kept low (e.g., < 1 mM) to minimize the inner filter effect.
-
Degassing (Optional but Recommended): Sparge the solution with an inert gas (Nitrogen or Argon) for 15-20 minutes to remove dissolved oxygen, which can sometimes quench the excited state.
-
Irradiation: Irradiate the solution using a suitable UV lamp. A medium-pressure mercury arc lamp with a Pyrex filter (to remove wavelengths <300 nm) or a 350-365 nm LED array are common choices. Maintain a constant temperature, as thermal processes follow the initial photochemical step.[3]
-
Monitoring: At set time intervals, withdraw aliquots from the reaction mixture. Analyze the aliquots by HPLC to monitor the consumption of starting material and the formation of the product.[7]
-
Workup: Once the reaction is complete (as determined by HPLC), remove the solvent in vacuo. The crude product can then be purified by standard methods such as flash column chromatography or preparative HPLC to remove the nitroso byproduct and any unreacted starting material.
Protocol 2: Cleavage with an Aldehyde Scavenger
This protocol is recommended when protecting amines or other nucleophilic species.
-
Preparation: Follow Step 1 from the general protocol.
-
Add Scavenger: Add an excess (e.g., 5-10 equivalents) of semicarbazide hydrochloride to the solution. If necessary, adjust the pH to ensure the semicarbazide is soluble and reactive.
-
Irradiation & Monitoring: Proceed with steps 2, 3, and 4 from the general protocol.
-
Workup: The workup will be similar, but the purification will also need to remove the semicarbazide and its adduct with the nitrosoaldehyde. An aqueous wash may be effective for this.
References
-
Photolabile protecting group. (n.d.). In Wikipedia. Retrieved February 20, 2026, from [Link]
-
Il'ichev, Y. V., Schwörer, M. A., & Wirz, J. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society, 126(14), 4581–4595. [Link]
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Li, Z., et al. (2003). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. Proceedings of the National Academy of Sciences, 100(2), 414–419. [Link]
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Boca, M. (n.d.). o-Nitrobenzyl-Based Groups. Retrieved from a source providing information on protecting groups in peptide synthesis. [Link]
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Benzyl Ethers. (n.d.). Organic Chemistry Portal. Retrieved February 20, 2026, from [Link]
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Hansen, M. J., et al. (2015). Photoprocesses of Molecules with 2‐Nitrobenzyl Protecting Groups and Caged Organic Acids. ResearchGate. [Link]
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Klán, P., et al. (2005). Photorelease of Alcohols from 2-Nitrobenzyl Ethers Proceeds via Hemiacetals and May Be Further Retarded by Buffers Intercepting the Primary aci-Nitro Intermediates. ResearchGate. [Link]
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Klán, P., & Wirz, J. (2009). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Photochemical & Photobiological Sciences, 8(4), 443-458. [Link]
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Schliwa, M., & Woehl, T. (1998). Photolabile Protecting Groups for Nucleosides: Mechanistic Studies of the 2-(2-Nitrophenyl)ethyl Group. KOPS - University of Konstanz. [Link]
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Weinhold, E. G., et al. (2020). pH dependency of photolabile protection groups used for applications in dynamic structural biology. ChemRxiv. [Link]
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Giraud, M., et al. (n.d.). Photocleavage of Peptides and Oligodeoxynucleotides Carrying 2-Nitrobenzyl Groups. SciSpace. [Link]
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Gaplovsky, M., et al. (2005). Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. PubMed. [Link]
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Wan, P., & Yates, K. (1986). Photoredox chemistry of nitrobenzyl alcohols in aqueous solution. Acid and base catalysis of reaction. Canadian Journal of Chemistry, 64(11), 2076-2084. [Link]
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Stupi, B. P., et al. (2012). Rates for the photochemical cleavage of the parent 2-nitrobenzyl group... ResearchGate. [Link]
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Li, Z., et al. (2003). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA. PubMed. [Link]
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Booker-Milburn, K. I., et al. (2015). Reevaluation of the 2-nitrobenzyl protecting group for nitrogen containing compounds: an application of flow photochemistry. Vapourtec. [Link]
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Hansen, M. J., et al. (2015). Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems. University of Groningen Research Portal. [Link]
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Abe, M., et al. (2024). Study on factors affecting quantum yield for the design of improved ortho-nitrobenzyl photoremovable protecting groups. Bulletin of the Chemical Society of Japan. [Link]
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Crespi, S., et al. (2016). Photolysis of ortho-nitrobenzylic derivatives: The importance of the leaving group. ResearchGate. [Link]
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Huber, M., et al. (2023). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega. [Link]
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Ju, J., et al. (2003). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. PNAS. [Link]
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Gaplovsky, M., et al. (2005). Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-Nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. Photochemical & Photobiological Sciences. [Link]
-
Barner-Kowollik, C., et al. (2020). Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. MDPI. [Link]
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Abe, M., et al. (2024). Study on factors affecting quantum yield for the design of improved ortho-nitrobenzyl photoremovable protecting groups. Oxford Academic. [Link]
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Booker-Milburn, K. I., et al. (2015). Reevaluation of the 2-Nitrobenzyl Protecting Group for Nitrogen Containing Compounds: An Application of Flow Photochemistry. ResearchGate. [Link]
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Sugiura, R., et al. (2013). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. Tetrahedron. [Link]
-
Four, M., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. ChemPhysChem. [Link]
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Technical Support Center: Scaling-Up Reactions with 1-(Dimethoxymethyl)-2-nitrobenzene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(dimethoxymethyl)-2-nitrobenzene. This guide is designed to provide practical, in-depth solutions to the common challenges encountered when scaling reactions involving this versatile intermediate. As a protected form of 2-nitrobenzaldehyde, a key building block in pharmaceutical synthesis, mastering its use at scale is critical.[1] This document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and ensure the safety and success of your projects.
Part 1: Frequently Asked Questions (FAQs) - Core Concepts
This section addresses fundamental questions about the stability, reactivity, and safety of 1-(dimethoxymethyl)-2-nitrobenzene.
Q1: What is the primary purpose of using 1-(dimethoxymethyl)-2-nitrobenzene?
1-(Dimethoxymethyl)-2-nitrobenzene serves as a stable, protected form of 2-nitrobenzaldehyde. The aldehyde functional group is highly reactive towards nucleophiles and can be sensitive to certain reaction conditions. By converting it to a dimethyl acetal, its reactivity is masked.[2][3] This protection strategy is crucial in multi-step syntheses where an aldehyde would interfere with transformations elsewhere in the molecule. The acetal is stable under neutral to strongly basic conditions, allowing for a wide range of chemical manipulations before the aldehyde is regenerated in a final deprotection step.[3][4][5]
Q2: Under what conditions is the dimethoxymethyl acetal group unstable?
The key vulnerability of the dimethoxymethyl acetal is its instability in the presence of acid, particularly aqueous acid.[2][3] The mechanism of hydrolysis is the reverse of its formation and requires acid catalysis to protonate one of the methoxy oxygens, turning it into a good leaving group (methanol).[2][3] Conversely, the acetal is robust and unreactive under neutral and basic conditions, and it is stable against many nucleophiles, bases, and oxidizing agents.[4][6]
Q3: What are the inherent safety risks associated with scaling up reactions involving a nitroaromatic compound?
Nitroaromatic compounds, including 1-(dimethoxymethyl)-2-nitrobenzene, are energetically rich and can pose significant thermal hazards.[7] The primary risks during scale-up are:
-
Thermal Runaway: Many reactions involving nitro compounds, such as nitration or even vigorous hydrolysis, can be highly exothermic.[8] At a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[9][10] This can lead to a rapid, uncontrolled increase in temperature and pressure, potentially causing a runaway reaction or explosion.[9][11]
-
Decomposition: Pure organic nitro compounds can decompose violently at high temperatures.[11] The presence of impurities, acids, or bases can lower the decomposition temperature, increasing the risk.[8]
-
Toxicity: Nitroaromatic compounds and their byproducts are often toxic and can have mutagenic properties, necessitating careful handling and containment procedures.[12]
Part 2: Troubleshooting Guide for Synthesis and Deprotection
This section provides a question-and-answer-based troubleshooting guide for common issues encountered during the synthesis and subsequent hydrolysis of 1-(dimethoxymethyl)-2-nitrobenzene at scale.
Synthesis & Purification Issues
Q4: My acetal formation reaction is slow and incomplete. How can I drive it to completion at a larger scale?
-
Underlying Cause: Acetal formation is an equilibrium process.[2] The accumulation of water, a byproduct of the reaction, can push the equilibrium back towards the starting materials (Le Chatelier's principle).[3]
-
Troubleshooting Steps:
-
Water Removal: At scale, passive methods are insufficient. Use a Dean-Stark apparatus for azeotropic removal of water if the solvent is suitable (e.g., toluene).
-
Dehydrating Agents: Incorporate a chemical dehydrating agent. Trimethyl orthoformate is highly effective as it reacts with the water byproduct to form methanol and methyl formate, which can be distilled off.[4]
-
Catalyst Choice: While mineral acids work, heterogeneous acid catalysts like Amberlyst-15 or perchloric acid on silica gel can simplify workup and are often more efficient.[4]
-
Reagent Stoichiometry: Use a significant excess of methanol to shift the equilibrium towards the product.[2]
-
Q5: I'm trying to separate 1-(dimethoxymethyl)-2-nitrobenzene from its isomers (meta/para) after nitration and acetalization, but distillation is ineffective. What should I do?
-
Underlying Cause: The boiling points of the ortho, meta, and para isomers of nitrobenzaldehyde dimethyl acetal can be very close, making separation by fractional distillation difficult and inefficient, especially at scale. Furthermore, there are safety hazards associated with the distillation of nitro-isomers.
-
Troubleshooting Steps:
-
Selective Crystallization: This is often the most viable method at scale. Explore different solvent systems (e.g., methanol, isopropanol, hexane/ethyl acetate mixtures) to find conditions where the desired ortho-isomer selectively crystallizes, leaving the other isomers in the mother liquor.
-
Chromatographic Separation: While challenging for multi-kilogram scale, flash chromatography on large columns can be used for high-purity material if crystallization fails.
-
Re-evaluate the Synthetic Route: The nitration of benzaldehyde typically yields mainly the meta-isomer. Consider alternative routes that offer better regioselectivity towards the ortho-isomer to minimize the formation of hard-to-separate impurities from the start.[1]
-
Deprotection (Hydrolysis) Issues
Q6: My acetal hydrolysis to 2-nitrobenzaldehyde is incomplete, even with acid. Why is this happening at scale?
-
Underlying Cause: Insufficient acid catalysis or poor mass transfer in a larger, biphasic reaction mixture. 1-(dimethoxymethyl)-2-nitrobenzene has limited water solubility, and the reaction occurs in the aqueous phase or at the interface.
-
Troubleshooting Steps:
-
Increase Acid Concentration/Strength: Move from a weaker acid (e.g., acetic acid) to a stronger mineral acid like 2N sulfuric acid or hydrochloric acid.
-
Improve Mixing: Inefficient stirring is a common scale-up problem.[10] Ensure vigorous agitation with an overhead mechanical stirrer to maximize the interfacial area between the organic and aqueous phases. Magnetic stir bars are often inadequate for large volumes.[13]
-
Introduce a Co-solvent: Adding a water-miscible organic solvent like THF or acetone can create a homogeneous solution, dramatically increasing the reaction rate. Note that the deprotection can also be performed via transacetalization in acetone with an acid catalyst.[4]
-
Monitor Reaction Progress: Use TLC or HPLC to monitor the disappearance of the starting material. Do not rely solely on time, as reaction rates can differ at scale.
-
Q7: During acidic hydrolysis, I'm observing significant byproduct formation and a dark reaction mixture. What's causing this degradation?
-
Underlying Cause: 2-nitrobenzaldehyde can be sensitive to harsh acidic conditions and elevated temperatures, leading to self-condensation or other degradation pathways. The nitro group itself can also participate in side reactions under certain conditions.
-
Troubleshooting Steps:
-
Control Temperature: Perform the hydrolysis at room temperature or with gentle cooling. Avoid excessive heating, as it accelerates both the desired reaction and unwanted side reactions.
-
Use Milder Conditions: If possible, use the minimum concentration of acid required for an acceptable reaction rate. Some acid-sensitive acetals can be deprotected under nearly neutral conditions using catalysts like iodine in acetone.[4]
-
Minimize Reaction Time: As soon as monitoring indicates the reaction is complete, proceed immediately with the workup to quench the acid and isolate the product.
-
Inert Atmosphere: Purge the reactor with nitrogen or argon to prevent oxidative side reactions, which can be promoted by heat and acid.
-
Part 3: Scale-Up Specific Challenges & Protocols
Scaling up is not just about using larger flasks; it introduces new physical and safety challenges.[10][14]
Key Scale-Up Variables and Mitigation Strategies
| Parameter | Lab Scale (1-10g) Challenge | Pilot/Production Scale (>1kg) Challenge | Mitigation Strategy at Scale |
| Heat Transfer | Easily managed with a simple oil bath or ice bath. High surface-area-to-volume ratio. | Poor heat dissipation due to low surface-area-to-volume ratio, leading to "hot spots" and risk of thermal runaway.[9][10] | Use a jacketed reactor with a temperature-controlled circulator. Ensure slow, subsurface addition of exothermic reagents. Conduct a reaction calorimetry study to understand the thermal profile. |
| Mixing | Efficiently handled by a magnetic stir bar. | Inefficient mixing leads to concentration gradients, localized exotherms, and lower yields.[10][13] | Use an overhead mechanical stirrer with an appropriately designed impeller (e.g., pitched-blade turbine) to ensure full vessel agitation. |
| Reagent Addition | Quick addition is often possible. | Rapid addition of a reactive reagent (e.g., nitrating acid) can overwhelm the reactor's cooling capacity. | Add reagents slowly and subsurface via a pump at a controlled rate. The addition rate should be tied to the internal temperature to prevent accumulation of unreacted reagents. |
| Safety | Minor incidents contained within a fume hood. | A thermal runaway can lead to a serious explosion, posing a significant risk to personnel and facility.[9][11] | Conduct a thorough Process Hazard Analysis (PHA). Use Differential Scanning Calorimetry (DSC) to determine the onset temperature of decomposition for the reaction mixture.[9] Never run the process temperature close to the onset temperature. |
Visualizing Scale-Up Challenges
Recommended Protocol: Acid-Catalyzed Hydrolysis (Deprotection)
This protocol is a starting point and must be adapted and risk-assessed for your specific equipment and scale.
Safety First: Always perform a risk assessment before starting.[13] Nitroaromatic compounds are hazardous.[12] Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves. Work in a well-ventilated fume hood or a designated process bay.
Materials:
-
1-(Dimethoxymethyl)-2-nitrobenzene
-
Sulfuric Acid (98%)
-
Deionized Water
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Equipment:
-
Jacketed glass reactor with an overhead stirrer, condenser, and thermocouple for internal temperature monitoring.
-
Addition funnel or pump for controlled additions.
Procedure:
-
Charge the Reactor: Charge the reactor with 1-(dimethoxymethyl)-2-nitrobenzene (1.0 eq).
-
Prepare Acid Solution: In a separate vessel, carefully and slowly add concentrated sulfuric acid to deionized water to prepare a 2N H₂SO₄ solution. Caution: Always add acid to water. The dilution is exothermic. Allow the solution to cool to room temperature.
-
Initiate Hydrolysis: Begin vigorous stirring of the 1-(dimethoxymethyl)-2-nitrobenzene. Slowly add the 2N H₂SO₄ solution (approx. 5-10 volumes relative to the starting material).
-
Monitor Reaction: Maintain the internal temperature at 20-25°C. Monitor the reaction progress by taking small aliquots, quenching with sodium bicarbonate, extracting with DCM, and analyzing by TLC or HPLC until the starting material is consumed (typically 3-6 hours).
-
Workup - Quench: Once complete, carefully add the reaction mixture to a larger vessel containing a stirred, cold saturated sodium bicarbonate solution to neutralize the acid. Caution: CO₂ evolution.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM or ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-nitrobenzaldehyde.
-
Purification: The crude product can be purified by recrystallization (e.g., from a hexane/ether mixture) or vacuum distillation if necessary.
References
- Lecture 9: Acetals. (n.d.). University of Bath.
- Why are acetals stable to bases and nucleophiles? (2014, November 9). Chemistry Stack Exchange.
- 19.10: Nucleophilic Addition of Alcohols - Acetal Formation. (2025, February 24). Chemistry LibreTexts.
- Dimethyl Acetals. (n.d.). Organic Chemistry Portal.
- Sainz-Díaz, C. I., et al. (n.d.). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. CiteSeerX.
- Hydrates, Hemiacetals, and Acetals. (2026, January 22). Master Organic Chemistry.
- Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. (2021, June 8). ResearchGate.
- Runaway Reaction Hazards in Processing Organic Nitro Compounds. (n.d.). ACS Publications.
- Popkov, A. (2005). Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene. Acta Chimica Slovenica.
- Managing Hazards for Scale Up of Chemical Manufacturing Processes. (2014, November 20). ACS Publications.
- From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (2025, August 28). Jacson.
- Environmental occurrence, toxicity concerns, and remediation of recalcitrant nitroaromatic compounds. (2021, August 1). PubMed.
- Challenges of scaling up chemical processes (based on real life experiences). (n.d.). ScienceDirect.
- 6 key challenges when scaling up sustainable chemical processes. (2025, June 19). CPI.
- 1,3-Dimethoxy-2-nitrobenzene. (n.d.). CymitQuimica.
- Scale Up Safety_FINAL. (2023, March 15). Stanford Environmental Health & Safety.
- How to deal with scale-up challenges of Chemistry? (2021, October 27). Prime Scholars.
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- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
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- 8. researchgate.net [researchgate.net]
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- 10. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 11. pubs.acs.org [pubs.acs.org]
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Validation & Comparative
analytical methods for validating 1-(dimethoxymethyl)-2-nitrobenzene protection
Executive Summary
This technical guide outlines the analytical framework for validating the protection of 2-nitrobenzaldehyde to 1-(dimethoxymethyl)-2-nitrobenzene (also known as 2-nitrobenzaldehyde dimethyl acetal). This transformation is a critical precursor step in the synthesis of photolabile protecting groups and other nitrobenzyl derivatives.
The conversion involves masking the reactive aldehyde moiety as a dimethyl acetal. Validation requires confirming the complete disappearance of the carbonyl signal and the stability of the acid-sensitive acetal during analysis. This guide prioritizes H-NMR for structural certainty and HPLC for quantitative purity, with specific attention to preventing on-column degradation.
Part 1: Chemical Context & Reaction Logic
The protection uses acid-catalyzed acetalization. The primary challenge in analysis is the reversibility of this reaction; the acetal is stable in base but hydrolyzes rapidly in aqueous acid.
Reaction Scheme:
Figure 1: The reversible protection of 2-nitrobenzaldehyde. Note the acid sensitivity of the product.
Part 2: Comparative Analytical Matrix
| Feature | H-NMR (Proton) | HPLC-UV | FT-IR | TLC |
| Primary Utility | Structural Confirmation (Gold Standard) | Quantitative Purity & Reaction Monitoring | Rapid Process Check (In-situ) | Quick Qualitative Check |
| Key Diagnostic | Methine singlet (~5.5–6.0 ppm) | Retention shift (Acetal > Aldehyde) | Loss of C=O (~1700 cm⁻¹) | Rf difference |
| Sensitivity | Medium | High | Low | Low |
| Risk Factor | Solvent acidity (CDCl₃ can be acidic) | Critical: Acidic mobile phases cause hydrolysis | Solvent interference | Co-elution |
Part 3: Deep Dive – H-NMR Spectroscopy
The Gold Standard for Validation
H-NMR provides the most definitive proof of conversion by tracking the transformation of the aldehyde proton into the acetal methine proton.
Diagnostic Signals[1][2]
-
Aldehyde Proton (Starting Material): A distinct singlet far downfield at ~10.4 ppm .
-
Acetal Methine (Product): A sharp singlet in the 5.5 – 6.0 ppm range.
-
Note: While unsubstituted benzaldehyde dimethyl acetal resonates at ~5.4 ppm, the electron-withdrawing ortho-nitro group shifts this signal downfield.
-
-
Methoxy Groups: A strong singlet integrating to 6H at ~3.4 ppm .
Protocol: Self-Validating NMR Sample Preparation
-
Solvent: CDCl₃ (Standard).
-
Neutralization (Crucial): CDCl₃ can become acidic over time (forming DCl), which hydrolyzes the acetal in the NMR tube, leading to confusing spectra (reappearance of the 10.4 ppm peak).
-
Validation Step: Filter CDCl₃ through a small plug of basic alumina or add a trace of solid K₂CO₃ to the NMR tube to ensure neutrality.
-
Figure 2: Logic flow for interpreting H-NMR data during protection validation.
Part 4: Chromatographic Methods (HPLC)
Quantitative Purity & Stability
HPLC is superior for quantifying the remaining starting material (2-nitrobenzaldehyde), but standard acidic methods must be avoided.
The "Acid Trap"
Standard Reverse Phase (RP) HPLC often uses 0.1% Trifluoroacetic acid (TFA) or Formic Acid. Do not use these modifiers. The acetal will hydrolyze on the column, appearing as two peaks (acetal + aldehyde) or a broad smear, leading to false "impure" results.
Recommended Method
-
Column: C18 (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm or 5 µm.
-
Mobile Phase A: 10 mM Ammonium Acetate (pH ~6.5 - 7.0).
-
Mobile Phase B: Acetonitrile (MeCN).
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV at 254 nm (Nitro group provides strong absorbance).
Elution Order (Reverse Phase)
-
2-Nitrobenzaldehyde: More polar (elutes earlier).
-
1-(Dimethoxymethyl)-2-nitrobenzene: Less polar/Lipophilic (elutes later).
Part 5: Rapid Process Controls (FT-IR)
For in-process monitoring (IPC) where NMR is too slow, FT-IR is effective.
-
Disappearance: Monitor the strong Carbonyl (C=O) stretch at 1690–1700 cm⁻¹ .
-
Appearance: Monitor the strong C-O-C symmetric and asymmetric stretches in the 1050–1150 cm⁻¹ region.
-
Procedure: Place a drop of the reaction mixture (neat or in CH₂Cl₂) on a NaCl/KBr plate or ATR crystal.
References
-
Synthesis & Reactivity: Sainz-Díaz, C. I. (2002). "A New Approach to the Synthesis of 2-Nitrobenzaldehyde." Monatshefte für Chemie.
-
NMR Data (Aldehyde): ChemicalBook. "2-Nitrobenzaldehyde 1H NMR Spectrum."
-
NMR Data (Acetal Analog): ChemicalBook. "Benzaldehyde dimethyl acetal 1H NMR Spectrum."
-
HPLC Methodology: SIELC Technologies. "Separation of 2-Nitrobenzaldehyde on Newcrom R1 HPLC column."
-
IR Interpretation: University of Colorado Boulder. "Table of Characteristic IR Absorptions."
A Comparative Guide to 2-Nitrobenzyl-Based Photolabile Protecting Groups for Researchers
In the dynamic fields of chemical biology, pharmacology, and materials science, the ability to control molecular function with spatiotemporal precision is paramount. Photolabile protecting groups (PPGs), or "caging" groups, have emerged as indispensable tools that allow researchers to initiate biological processes or chemical reactions with a pulse of light. Among the various classes of PPGs, the ortho-nitrobenzyl (NB) scaffold has been a dominant and versatile workhorse for decades.[1][2]
This guide provides an in-depth comparative analysis of common 2-nitrobenzyl-based PPGs, offering field-proven insights into their performance, underlying mechanisms, and practical applications. We will objectively compare key derivatives with each other and with notable alternatives, supported by experimental data and detailed protocols to empower researchers in drug development and fundamental science to make informed decisions for their light-mediated experiments.
The 2-Nitrobenzyl Scaffold: Mechanism and Key Characteristics
The power of the 2-nitrobenzyl caging group lies in its well-defined photochemical reaction pathway. Upon absorption of UV-A light, the molecule undergoes an intramolecular rearrangement, leading to the cleavage of the bond between the benzylic carbon and the protected functional group (the "caged" molecule).
The generally accepted mechanism proceeds as follows:
-
Photoexcitation: The 2-nitrobenzyl group absorbs a photon (typically in the 340-360 nm range), promoting it to an excited state.
-
Intramolecular Hydrogen Abstraction: In the excited state, an oxygen atom of the nitro group abstracts a hydrogen atom from the benzylic carbon. This step forms a transient species known as an aci-nitro intermediate.
-
Rearrangement and Release: The aci-nitro intermediate is unstable and rapidly rearranges. This process involves cyclization and subsequent fragmentation, which ultimately cleaves the benzylic C-X bond (where X is the heteroatom of the caged molecule, e.g., O, N).
-
Product Formation: The reaction releases the unprotected, active molecule, a proton, and a 2-nitrosobenzaldehyde (or related ketone) byproduct.
It is crucial to consider the potential for the nitroso byproduct to react with biological nucleophiles, such as thiols on proteins, which could lead to off-target effects.
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A Comparative Guide to the HPLC and Mass Spectrometry Analysis of 1-(dimethoxymethyl)-2-nitrobenzene Cleavage
In the landscape of modern synthetic chemistry and drug development, the ability to precisely control chemical reactions is of paramount importance. Photocleavable protecting groups (PPGs) are a powerful tool in this endeavor, enabling the release of a target molecule with high spatial and temporal accuracy using light as a trigger.[1][2][3] Among these, derivatives of ortho-nitrobenzyl are frequently employed. This guide provides a detailed analysis of the cleavage of a specific PPG, 1-(dimethoxymethyl)-2-nitrobenzene, which serves to release the versatile chemical building block, 2-nitrobenzaldehyde.
This document will delve into the mechanism of cleavage and present a thorough, validated workflow for monitoring this photoreaction using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). This guide is tailored for researchers, scientists, and professionals in the field of drug development who require dependable analytical methods for the quantification and characterization of photoreactions.
The Chemistry of Cleavage: A Mechanistic Overview
1-(dimethoxymethyl)-2-nitrobenzene is a member of the photolabile ortho-nitrobenzyl acetal family. The cleavage process is initiated by the absorption of UV light, typically in the 300-365 nm range.[4] This excites the nitro group, which then leads to an intramolecular hydrogen abstraction from the benzylic carbon. A subsequent rearrangement and hydrolysis result in the formation of 2-nitrosobenzaldehyde and the liberation of the protected aldehyde, which is formed from the dimethoxymethyl group in this instance. The primary product of interest from the protecting group itself is 2-nitrobenzaldehyde. The efficiency of this cleavage is a critical factor in applications such as controlled drug release and microfabrication.
Experimental Workflow: A Validated Protocol
The following protocol details a self-validating system for the cleavage and subsequent analysis of 1-(dimethoxymethyl)-2-nitrobenzene.
Step 1: Sample Preparation and Photocleavage
-
Stock Solution Preparation: A 1 mg/mL stock solution of 1-(dimethoxymethyl)-2-nitrobenzene should be prepared in a UV-transparent solvent like acetonitrile or a mixture of acetonitrile and water.
-
Working Solutions: The stock solution should be diluted to a final concentration of 100 µg/mL using the same solvent system.
-
Photocleavage: The working solution is then transferred to a quartz cuvette or a UV-transparent vial. The sample is irradiated using a UV lamp with a wavelength of 365 nm. For reproducible results, it is essential to maintain a consistent lamp intensity and distance from the sample. To monitor the reaction's progress, samples should be collected at various time points (e.g., 0, 5, 15, 30, and 60 minutes). A control sample, kept in the dark, is necessary to account for any potential thermal degradation.[5]
Step 2: HPLC-MS Analysis
The separation and detection of the parent compound and its cleavage product, 2-nitrobenzaldehyde, are performed using a robust HPLC-MS method.[6][7][8]
Table 1: HPLC and Mass Spectrometry Parameters
| Parameter | Value | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A widely used and reliable system that provides stable flow rates and reproducible gradients. |
| Column | C18 reverse-phase column (e.g., ZORBAX Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm) | C18 columns provide excellent retention and separation for aromatic compounds of moderate polarity.[9] |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid aids in the protonation of the analytes, which improves chromatographic peak shape and ionization efficiency for mass spectrometry. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent in reverse-phase chromatography that offers good elution strength for the analytes of interest.[10] |
| Gradient Elution | 30-95% B over 10 minutes, then hold at 95% B for 2 minutes, followed by a 3-minute re-equilibration at 30% B | A gradient elution is required to effectively separate the more polar 2-nitrobenzaldehyde from the less polar parent compound, 1-(dimethoxymethyl)-2-nitrobenzene. |
| Flow Rate | 0.5 mL/min | This is a standard flow rate for analytical HPLC, offering a good balance between analysis time and separation efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Volume | 5 µL | A small injection volume helps to minimize band broadening and improve peak shape. |
| MS Detector | Agilent 6120 Quadrupole LC/MS or equivalent | A single quadrupole mass spectrometer is sufficient for confirming the identity of the parent compound and its cleavage product. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is a soft ionization technique suitable for these analytes. Positive mode is selected due to the presence of easily protonated functional groups.[11] |
| Scan Range | m/z 100-300 | This range covers the expected molecular weights of the parent compound ([M+H]⁺ ≈ 198.2) and the primary cleavage product, 2-nitrobenzaldehyde ([M+H]⁺ ≈ 152.1).[12][13][14] |
| Fragmentor Voltage | 70 V | This voltage is optimized to achieve efficient ionization without causing excessive in-source fragmentation. |
| Capillary Voltage | 3000 V | A standard capillary voltage for stable electrospray. |
Experimental Workflow Diagram
Figure 2: Photocleavage of 1-(dimethoxymethyl)-2-nitrobenzene.
Trustworthiness and Self-Validation
The robustness of this protocol is guaranteed by several key elements:
-
Control Sample: The use of a dark control is crucial to confirm that the observed cleavage is indeed initiated by light and not due to thermal instability or hydrolysis.
-
Mass Spectrometric Confirmation: The mass spectrometer provides unambiguous identification of the compounds based on their mass-to-charge ratio, thus validating the identity of the peaks observed in the chromatogram. [15][16][17]* Reproducibility: Consistent experimental conditions, including solvent composition, temperature, and UV light intensity, are vital for achieving reproducible results. It is recommended to perform the experiment in triplicate to evaluate the variability of the cleavage process.
Conclusion
This guide has provided a comprehensive and scientifically sound protocol for the analysis of 1-(dimethoxymethyl)-2-nitrobenzene cleavage using HPLC-MS. By understanding the fundamental chemical principles and adhering to a validated experimental workflow, researchers can confidently quantify and characterize this important photocleavage reaction. The methodology presented here offers a robust framework for the development and quality control of applications that rely on photolabile protecting groups.
References
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Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed.[Link]
-
Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate.[Link]
-
Separation of 2-Nitrobenzaldehyde on Newcrom R1 HPLC column. SIELC Technologies.[Link]
-
Mass spectral fragmentation pathways in some dinitroaromatic compounds studied by collision-induced dissociation and tandem mass spectrometry. Weizmann Institute of Science.[Link]
-
Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. PMC.[Link]
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Mass Spectrometry of Nitro and Nitroso Compounds. ResearchGate.[Link]
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Understanding Photocleavage Reactions. AZoM.[Link]
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Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems. University of Groningen research portal.[Link]
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2-Nitrobenzaldehyde | C7H5NO3. PubChem.[Link]
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Photocleavable Protecting Groups as Nucleobase Protections Allowed the Solid-Phase Synthesis of Base-Sensitive SATE-Prooligonucleotides. The Journal of Organic Chemistry.[Link]
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Photoremovable Protecting Groups. MDPI.[Link]
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A HPLC method to evaluate the influence of photostabilizers on cosmetic formulations containing UV-filters and vitamins A and E. PubMed.[Link]
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Benzaldehyde, 2-nitro-. NIST WebBook.[Link]
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Flash photolysis–HPLC method applied to the study of photodegradation reactions. SpringerLink.[Link]
- Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography.
-
Benzaldehyde, 2-nitro-. NIST WebBook.[Link]
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Benzaldehyde, 2-nitro-. NIST WebBook.[Link]
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Validation of HPLC method for the simultaneous and quantitative determination of 12 UV-filters in cosmetics. ResearchGate.[Link]
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Mass Spectrometry: Fragmentation. University of Calgary.[Link]
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2-nitrobenzaldehyde, 552-89-6. The Good Scents Company.[Link]
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A HPLC method to evaluate the influence of photostabilizers on cosmetic formulations containing UV-filters and vitamins A and E. ResearchGate.[Link]
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Preparation of Stable Isotope-Labeled 2-Nitrobenzaldehyde Derivatives of Four Metabolites of Nitrofuran Antibiotics and Their Comprehensive Characterization by UV, MS, and NMR Techniques. ResearchGate.[Link]
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HPLC-DAD method for simultaneous determination of natural polyphenols. ResearchGate.[Link]
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Synthesis, stability and optimized photolytic cleavage of 4-methoxy-2-nitrobenzyl backbone-protected peptides. PubMed.[Link]
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Oxidative Cleavage of Alkenes by Photosensitized Nitroarenes. Cardiff University.[Link]
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Photoinduced Oxygen Transfer Using Nitroarenes for the Anaerobic Cleavage of Alkenes. Synfacts.[Link]
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Photoinduced Oxygen Transfer using Nitroarenes for the Anaerobic Cleavage of Alkenes. ChemRxiv.[Link]
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Oxidative cleavage of ketoximes to ketones using photoexcited nitroarenes. eScholarship.[Link]
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Comparative Guide: Photolytic Cleavage Conditions for Substituted Nitrobenzyl Acetals
Executive Summary
Substituted o-nitrobenzyl (oNB) acetals represent the "gold standard" in photolabile protecting groups (PPGs) for spatial-temporal control of chemical release. However, their utility is often compromised by suboptimal cleavage conditions leading to slow release kinetics or toxic byproducts.
This guide provides a technical comparison of photolytic conditions for various nitrobenzyl scaffolds. It moves beyond basic protocols to analyze the mechanistic causality between substitution patterns (e.g., 4,5-dimethoxy,
Mechanistic Foundations & Substituent Effects[1]
The efficiency of photolysis is dictated by the stability of the aci-nitro intermediate and the rate of hemiacetal collapse. Understanding this mechanism is crucial for troubleshooting slow release rates.
The Photocleavage Pathway
Upon UV irradiation, the o-nitrobenzyl group undergoes an intramolecular hydrogen abstraction (Norrish Type II-like), forming an aci-nitro tautomer. This cyclizes to a benzisoxazole, which rearranges to a hemiacetal. Crucially, the collapse of this hemiacetal is often the rate-limiting step , particularly in neutral aqueous solutions.
Figure 1: Mechanistic pathway of o-nitrobenzyl photolysis. The hemiacetal collapse is pH-sensitive and often determines the observed release rate.[1][2]
Comparative Performance of Scaffolds
The choice of substituent on the benzene ring and the benzylic carbon dramatically alters the absorption maximum (
| Scaffold | Substituents | Relative Rate ( | Byproduct Reactivity | ||
| oNB | None | ~280-300 | 0.01 - 0.10 | 1.0 (Baseline) | High (Aldehyde) |
| DMNB | 4,5-Dimethoxy | ~350 | 0.10 - 0.20 | 5.0 - 10.0 | High (Aldehyde) |
| ~280-300 | 0.15 - 0.25 | 5.0 - 20.0 | Low (Ketone) | ||
| NVOC/DMNB- | 4,5-Dimethoxy + | ~350 | 0.20 - 0.40 | >20.0 | Low (Ketone) |
Key Insights:
-
4,5-Dimethoxy (DMNB): Essential for efficient cleavage at 365 nm . Unsubstituted oNB absorbs poorly at this wavelength, requiring shorter, more damaging UV (e.g., 300-320 nm).
- -Methyl Substitution: Significantly increases the quantum yield by stabilizing the radical intermediates and preventing the reversible collapse of the aci-nitro form back to the ground state. It also yields a nitroso-ketone byproduct, which is less reactive towards amines than the nitroso-aldehyde formed by non-methylated linkers.
Optimization of Cleavage Conditions
Light Source & Wavelength[3][4]
-
365 nm LED (Recommended): High intensity, narrow bandwidth. Matches the absorption of DMNB derivatives perfectly. Minimizes damage to biological substrates compared to Hg arc lamps.
-
Two-Photon (700-750 nm): DMNB derivatives possess adequate two-photon cross-sections (
GM) for focal uncaging in tissue.
Solvent & pH Effects[5]
-
Aqueous vs. Organic: Water is required for the final hydrolysis of the hemiacetal. In purely organic solvents (DCM, THF), the reaction may stall at the hemiacetal or benzisoxazole stage unless trace water is present.
-
pH Sensitivity: The rate of hemiacetal collapse is base-catalyzed.
-
Acidic (pH < 5): Very slow release; hemiacetal accumulates.
-
Neutral (pH 7.4): Moderate rate.[1]
-
Basic (pH > 8.5): Rapid release, but potential for base-mediated degradation of sensitive payloads.
-
The "Nitroso Problem" & Scavengers
The nitroso byproduct is a potent chromophore (absorbs at ~320-380 nm) that acts as an "internal filter," reducing light penetration. It can also condense with amines on proteins or drugs (Schiff base formation).
Recommended Scavenger System: Add Semicarbazide HCl (5-10 mM) or Hydrazine to the buffer. These react rapidly with the nitroso-aldehyde/ketone to form an insoluble or non-absorbing hydrazone, preventing re-absorption of light and side reactions.
Experimental Protocols
Protocol A: Standard Photolysis (Batch Mode)
Objective: Clean release of a drug/fluorophore from a DMNB-protected acetal.
-
Preparation: Dissolve the caged compound (1-5 mM) in a mixture of PBS (pH 7.4) and Acetonitrile (1:1 v/v) to ensure solubility.
-
Note: If the payload is amine-containing, add 10 mM Semicarbazide HCl .
-
-
Setup: Place the solution in a quartz cuvette (glass absorbs UV).
-
Irradiation: Position a 365 nm LED (approx. 10-50 mW/cm²) 2 cm from the sample.
-
Monitoring: Irradiate for defined intervals (e.g., 0, 1, 5, 10, 20 min). Analyze aliquots via HPLC-MS.
-
Success Criterion: Disappearance of starting material peak and appearance of free payload peak.
-
Troubleshooting: If the solution turns dark yellow/brown, the nitroso byproduct is accumulating. Increase scavenger concentration.
-
Protocol B: Determination of Quantum Yield ( )
Objective: Quantify the efficiency of a new linker compared to a standard.
Reagents:
-
Actinometer: Potassium Ferrioxalate (
). -
Developer: 1,10-Phenanthroline.
Workflow:
Figure 2: Workflow for Ferrioxalate Actinometry to determine Quantum Yield.
Calculation:
-
Moles of Photons are derived from the conversion of
to in the actinometer ( at 365 nm).
References
-
Klán, P. et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews. [Link]
-
Ilchik, N. et al. (2025). "Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects." ACS Omega. [Link][3]
-
Corrie, J. E. T. et al. (2003).[2][4] "Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds." Journal of the American Chemical Society. [Link]
-
Bochent, C. G. (2002). "Wavelength-Selective Cleavage of Photolabile Protecting Groups." Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Pfleiderer, W. et al. (2004). "The Nitroso Problem in the Photolysis of 2-Nitrobenzyl-Protected Compounds." Helvetica Chimica Acta. [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Validation of 1-(dimethoxymethyl)-2-nitrobenzene Incorporation
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to unequivocally validate the successful incorporation of the 1-(dimethoxymethyl)-2-nitrobenzene moiety, a critical ortho-nitrobenzyl-based photocleavable protecting group (PPG), onto a target molecule. We will explore a multi-faceted spectroscopic approach, explaining the causality behind the expected spectral signatures and comparing them against common starting materials and alternative protecting groups.
The use of PPGs, or "caging" groups, allows for the spatiotemporal control of a molecule's bioactivity using light as an external, non-invasive trigger.[1][2] The ortho-nitrobenzyl scaffold is a foundational class of PPGs, prized for its reliable photochemical release mechanism.[3][4] Successful conjugation of the PPG is the mandatory first step in any photocaging experiment, and rigorous validation prevents misinterpretation of downstream results. This guide presents a self-validating workflow that combines UV-Vis, IR, NMR, and Mass Spectrometry to provide unambiguous confirmation.
The Comparative Landscape: Why 1-(dimethoxymethyl)-2-nitrobenzene?
While numerous PPGs exist, the 1-(dimethoxymethyl)-2-nitrobenzene group, which is the acetal form of 2-nitrobenzaldehyde, offers a versatile handle for protecting hydroxyl and amine functionalities. Its performance must be considered alongside other common o-nitrobenzyl derivatives.
| Protecting Group | Common Abbreviation | Key Feature |
| 2-Nitrobenzyl | NB | The parent scaffold.[5] |
| 1-(2-Nitrophenyl)ethyl | NPE | An α-methyl group can sometimes increase photolysis quantum yield.[5][6] |
| 4,5-Dimethoxy-2-nitrobenzyl | DMNB | Methoxy groups red-shift the absorption maximum to ~355 nm, allowing use of less damaging wavelengths.[6] |
| 1-(dimethoxymethyl)-2-nitrobenzene | (Acetal of NBA) | Protects functional groups by forming an ether or related linkage, releasing the target and 2-nitrosobenzaldehyde upon photolysis. |
The primary analytical challenge is to distinguish between the free protecting group, the starting material (e.g., a substrate with a free hydroxyl group, R-OH), and the successfully conjugated product (R-O-CH(Ar)-).
A Multi-Pronged Spectroscopic Validation Workflow
No single technique is sufficient for validation. True confidence is achieved by synthesizing complementary data from several spectroscopic methods. Each technique interrogates a different aspect of the molecule's structure, and together they form a self-validating analytical system.
Figure 2: Key proton environments on the 1-(dimethoxymethyl)-2-nitrobenzene moiety.
¹H NMR Analysis
Comparative Data for ¹H NMR Validation:
| Proton Environment | Expected Shift (ppm) | Multiplicity | Causality & Key Insight |
| Aromatic Protons (Ar-H) | 7.6 - 8.2 | Multiplets (d, t, dd) | The powerful electron-withdrawing nitro group strongly deshields the aromatic protons, pushing them significantly downfield. Their specific splitting pattern is diagnostic of the 1,2-disubstitution pattern. |
| Acetal Proton (-O-CH-O-) | ~5.5 | Singlet (s) | This is a highly characteristic singlet. Its chemical shift is downfield due to being attached to two electronegative oxygen atoms and the aromatic ring. Its presence is a critical marker of the intact acetal. A similar proton in the 4-nitro isomer appears at 5.47 ppm. [7] |
| Methoxy Protons (-OCH₃) | ~3.3 | Singlet (s) | Another key singlet corresponding to the six equivalent protons of the two methoxy groups. Its integration value should be twice that of the acetal proton. A similar signal in the 4-nitro isomer is at 3.33 ppm. [7] |
| Substrate Proton (e.g., R-OH) | Variable (often broad) | Singlet (s) | Disappearance of this exchangeable proton signal upon conjugation is a crucial validation point. |
| Aldehyde Proton (-CHO) | ~10.0-10.5 | Singlet (s) | Absence of this highly deshielded proton confirms that the starting material, 2-nitrobenzaldehyde, has been fully converted to the dimethyl acetal. [8] |
¹³C NMR Analysis
¹³C NMR complements the proton data by confirming the carbon skeleton. Key signals include the aromatic carbons (with the carbon attached to the nitro group being highly deshielded), the acetal carbon (~100 ppm), and the methoxy carbons (~55 ppm).
Experimental Protocol: NMR Spectroscopy
-
Dissolve 5-10 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) if quantitative analysis is needed, though the residual solvent peak is often sufficient for referencing.
-
Acquire a ¹H NMR spectrum, ensuring adequate signal-to-noise.
-
Integrate all peaks and assign them to the proposed structure. Pay close attention to the relative integrations (e.g., Ar-H:Acetal-H:Methoxy-H ratio).
-
Acquire a broadband-decoupled ¹³C NMR spectrum.
-
Assign the key carbon signals, particularly the acetal and methoxy carbons.
Mass Spectrometry: Confirming Molecular Weight
Expertise & Causality: Mass spectrometry (MS) provides the molecular weight of the final compound, offering ultimate confirmation that the entire protecting group has been added. Electrospray Ionization (ESI) is a soft ionization technique ideal for this purpose, as it typically yields the intact molecular ion.
Validation Check: The molecular formula for 1-(dimethoxymethyl)-2-nitrobenzene is C₉H₁₁NO₄. [9]* Molecular Weight: 197.18 g/mol
-
Monoisotopic Mass: 197.0688 Da [9] When conjugated to a substrate (R-H), the mass of the final product should be: Mass(Product) = Mass(R-H) + Mass(C₈H₇NO₃) Note: The net addition is C₈H₇NO₃ (165.15 g/mol ) because a hydrogen is lost from the substrate and a methoxy group is lost from the acetal during conjugation.
Expected Result: In positive-ion mode ESI-MS, the primary observed peak should correspond to the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million, providing irrefutable evidence of successful incorporation.
Experimental Protocol: ESI-MS
-
Prepare a dilute solution of the sample (1-10 µM) in a solvent suitable for ESI, such as methanol or acetonitrile, often with 0.1% formic acid to promote protonation.
-
Infuse the sample directly into the mass spectrometer source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode over a mass range that includes the expected molecular weight of the product.
-
Identify the peak corresponding to [M+H]⁺ and/or [M+Na]⁺ and confirm that the observed mass matches the calculated mass.
Conclusion
References
-
ResearchGate. 1 H NMR spectra of (a) 1'-(dimethoxymethyl)-4'- nitrobenzene (compound... Available at: [Link]
-
Goodpaster, J. V., et al. (2021). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Analytica Chimica Acta. Available at: [Link]
-
ResearchGate. (a) UV-vis absorption spectra of different nitroaromatic compounds. (b).... Available at: [Link]
-
ResearchGate. UV-vis absorption spectra of the reduction of various nitro compounds:.... Available at: [Link]
- Givens, R. S., & Klán, P. (Eds.). (2005). Photoremovable Protecting Groups Used for the Caging of Biomolecules. Wiley-VCH.
-
IU Indianapolis ScholarWorks. A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Available at: [Link]
-
PubChem. 1,2-Dimethoxy-4-nitrobenzene. Available at: [Link]
- Sainz-Díaz, C. I., et al. (2002). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies.
- Arts, M. J., et al. (2022). Strategy for Engineering High Photolysis Efficiency of Photocleavable Protecting Groups through Cation Stabilization. Journal of the American Chemical Society.
-
Organic Syntheses. m-NITROBENZALDEHYDE DIMETHYLACETAL. Available at: [Link]
-
PubChemLite. 1-(dimethoxymethyl)-2-nitrobenzene (C9H11NO4). Available at: [Link]
-
ResearchGate. A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. Available at: [Link]
- Environmental Science: Atmospheres. Influence of solvent on the electronic structure and the photochemistry of nitrophenols. (2023).
- Kistemaker, J. C., et al. (2015). Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems. Chemical Society Reviews.
-
PubChem. 1-Methoxy-4-methyl-2-nitrobenzene. Available at: [Link]
- The Royal Society of Chemistry. Triggering biological processes: Methods and applications of photocaged peptides and proteins. (2021).
-
Wikipedia. Photolabile protecting group. Available at: [Link]
- PMC. Transient Absorption Spectroscopic Investigation of the Photocyclization–Deprotection Reaction of 3′,5′-Dimethoxybenzoin Fluoride. (2024).
-
NIST WebBook. Benzene, 1-methoxy-2-nitro-. Available at: [Link]
-
ResearchGate. Photoremovable Protecting Groups: Across the Light Spectrum to Near-Infrared Absorbing Photocages. Available at: [Link]
- PMC. A Thioacetal Photocage Designed for Dual Release: Application in the Quantitation of Therapeutic Release via Synchronous Reporter Decaging.
-
NIST WebBook. Benzene, 1,2-dimethoxy-4-nitro-. Available at: [Link]
-
ResearchGate. Photoprocesses of Molecules with 2-Nitrobenzyl Protecting Groups and Caged Organic Acids. Available at: [Link]
-
EPA. 1-(Methoxymethyl)-2-nitrobenzene Properties. Available at: [Link]
-
Pharmaffiliates. CAS No : 20627-73-0 | Product Name : 1-(Dimethoxymethyl)-2-nitrobenzene. Available at: [Link]
-
EPA. 1-Methoxy-2-nitrobenzene - Chemical Details. Available at: [Link]
-
SciSpace. NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. Available at: [Link]
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kinetic comparison of deprotection rates for different photolabile groups
Executive Summary: The Temporal Dimension of Uncaging
In the study of dynamic biological systems, spatial precision is often prioritized over temporal resolution . However, for neurotransmission, enzyme kinetics, and ion channel gating, the rate of deprotection (
This guide objectively compares the kinetic performance of four dominant photolabile protecting groups (PPGs): o-Nitrobenzyl (oNB) , Coumarin (Cou) , p-Hydroxyphenacyl (pHP) , and BODIPY . We move beyond simple quantum yield (
Mechanistic Foundations & Kinetic Bottlenecks
To understand the rate differences, we must visualize the cleavage pathway. The delay between photon absorption and substrate release is dictated by the stability of intermediates (e.g., aci-nitro tautomers vs. triplet radicals).
Figure 1: General Photocleavage Kinetic Pathway
This diagram illustrates the critical rate-determining steps (RDS) for different PPG classes.
Caption: Kinetic pathway showing the divergence between singlet and triplet mechanisms. For o-Nitrobenzyl, the Intermediate to Product step is often the rate-limiting bottleneck.
Comparative Analysis: The Kinetic Hierarchy
o-Nitrobenzyl (oNB): The Slow Standard
-
Mechanism: Norrish Type II mechanism involving a hydrogen abstraction followed by the formation of a long-lived aci-nitro intermediate.
-
Kinetic Profile: Slow. The decay of the aci-nitro intermediate is pH-dependent and slow (
), resulting in release times in the microsecond to millisecond range. -
Drawback: The nitrosobenzaldehyde byproduct absorbs UV light (internal filter effect) and is often toxic.
-
Verdict: Suitable for gene expression or bulk concentration jumps, but insufficient for fast synaptic transmission studies.
p-Hydroxyphenacyl (pHP): The Nanosecond Sprinter
-
Mechanism: Photo-Favorskii rearrangement. The reaction proceeds via a triplet state but involves a concerted rearrangement that expels the substrate.
-
Kinetic Profile: Ultrafast. Release constants (
) typically exceed . Substrate release occurs within nanoseconds (1–5 ns). -
Advantage: The byproduct (p-hydroxyphenylacetic acid) is transparent at the excitation wavelength (no filter effect) and biologically benign.
-
Verdict: The Gold Standard for fast physiology (e.g., Glutamate uncaging).
Coumarin (Cou): The Two-Photon Antenna[2]
-
Mechanism: Heterolytic bond cleavage via a tightly bound ion pair.
-
Kinetic Profile: Fast. Bond cleavage is rapid (
), but solvent separation can limit the observed rate. Generally, release is in the sub-microsecond range. -
Advantage: High Two-Photon (2P) cross-sections (
GM) make them ideal for deep-tissue imaging. -
Verdict: The best balance between speed and wavelength (visible light excitability).
BODIPY: The Deep-Tissue Specialist
-
Mechanism: Single Electron Transfer (SET) or heterolysis, depending on the meso-substitution.
-
Kinetic Profile: Variable. While the extinction coefficient is massive, the quantum yield is often low (
). The observed release rate is often slower due to complex rearrangement requirements, ranging from seconds to minutes for complete uncaging under standard LED illumination. -
Advantage: Excitable in the green/red/NIR window (500–700 nm).
-
Verdict: Essential for in vivo applications where UV toxicity is a dealbreaker, but not for fast kinetics.
Quantitative Data Summary
The following table synthesizes experimental data for representative derivatives of each class.
| Feature | o-Nitrobenzyl (oNB) | p-Hydroxyphenacyl (pHP) | Coumarin (DEACM) | BODIPY (meso-methyl) |
| Excitation ( | 350–365 nm (UV) | 300–330 nm (UV) | 400–480 nm (Blue/Cyan) | 500–700+ nm (Green/Red) |
| Release Rate ( | Variable ( | |||
| Quantum Yield ( | 0.01 – 0.15 | 0.10 – 0.90 | 0.05 – 0.30 | 0.001 – 0.05 |
| Extinction Coeff.[1][2] ( | ~5,000 | ~15,000 | ~20,000 | >50,000 |
| Efficiency ( | Low | High | High | Moderate (High |
| Byproduct Toxicity | High (Nitroso) | Low (Phenylacetic acid) | Low/Moderate | Low |
| 2-Photon Cross-section | < 0.1 GM | < 1.0 GM | 1.0 – 5.0 GM | Variable |
Experimental Protocol: Self-Validating Kinetic Assay
To objectively measure these rates in your own system, do not rely on absorbance alone. You must correlate photon flux with chemical conversion .
The "Actinometer-Coupled" HPLC Workflow
This protocol ensures that slow kinetics are not mistaken for low light intensity.
Prerequisites:
-
Actinometer: Potassium Ferrioxalate (for UV) or Aberchrome 540 (for Visible).
-
Analysis: HPLC with DAD or MS detection.
Figure 2: Kinetic Validation Workflow
A closed-loop system to verify quantum efficiency and release rates.
Caption: Workflow combining actinometry (calibration) with HPLC tracking to derive absolute quantum yields and kinetic constants.
Step-by-Step Methodology:
-
Flux Determination: Irradiate 3 mL of 0.006 M potassium ferrioxalate for defined intervals (e.g., 10s, 20s). Develop with phenanthroline and measure
. Calculate photon flux ( ) using the known quantum yield of ferrioxalate ( ). -
Sample Irradiation: Prepare your caged compound (50
M) in buffer/acetonitrile. Irradiate using the exact same setup and geometry as the actinometer. -
Time-Course Sampling: Aliquot samples at logarithmic time intervals (0, 10s, 30s, 1m, 5m, 10m).
-
Quantification: Inject onto Reverse-Phase HPLC. Monitor the disappearance of the caged peak and appearance of the free substrate.
-
Calculation: Plot
vs. Total Photons Absorbed. The slope yields the Quantum Yield ( ).
Decision Matrix: Selecting the Right Tool
| Experimental Requirement | Recommended Group | Why? |
| Ion Channel Mapping (Physiology) | p-Hydroxyphenacyl (pHP) | Requires nanosecond release to mimic synaptic events. |
| Deep Tissue / In Vivo (Zebrafish/Mice) | BODIPY or Coumarin | Visible light penetrates tissue; UV (pHP/oNB) scatters and damages DNA. |
| Two-Photon Microscopy | Coumarin (Bhc/MCM) | Highest 2P cross-section allows for precise 3D uncaging. |
| General Biochemistry (Assays) | o-Nitrobenzyl (oNB) | Commercially available, cheap, kinetics are usually sufficient for enzyme assays. |
References
-
Klán, P., et al. (2013).[3] "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews.
-
Givens, R. S., et al. (2012).[4] "Applications of p-hydroxyphenacyl (pHP) and coumarin-4-ylmethyl photoremovable protecting groups." Photochemical & Photobiological Sciences.
-
Ellis-Davies, G. C. R. (2007). "Caged compounds: photorelease technology for control of cellular chemistry and physiology."[3] Nature Methods.
-
Weinstain, R., et al. (2022). "Strategy for Engineering High Photolysis Efficiency of Photocleavable Protecting Groups through Cation Stabilization." Journal of the American Chemical Society.
-
Ma, C., et al. (2004). "Ultrafast Time-Resolved Study of Photophysical Processes Involved in the Photodeprotection of p-Hydroxyphenacyl Caged Phototriggers." Journal of Physical Chemistry B.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(Dimethoxymethyl)-2-nitrobenzene
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 1-(dimethoxymethyl)-2-nitrobenzene. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a comprehensive understanding of the chemical's hazard profile and the scientific rationale behind each step of the disposal process. Our commitment is to foster a culture of safety and environmental responsibility by providing information that is not only accurate but also practical and field-proven.
Hazard Profile and Chemical Characteristics
1-(Dimethoxymethyl)-2-nitrobenzene is an aromatic nitro compound. The presence of the nitro group (-NO2) on the benzene ring is a key determinant of its chemical reactivity and toxicity. Aromatic nitro compounds are known for their potential toxicity and environmental hazards.[1] The toxicological properties of many nitroaromatic compounds have been studied, and they are often treated as hazardous substances requiring careful handling and disposal.[1][2]
| Property | Value | Source |
| Appearance | Yellowish solid or liquid | [3] |
| Molecular Formula | C9H11NO4 | N/A |
| Hazards | Toxic if swallowed, in contact with skin, or if inhaled. Suspected of causing cancer. May damage fertility or the unborn child. Causes damage to organs through prolonged or repeated exposure. Harmful to aquatic life with long-lasting effects. | [4] |
| Combustibility | Combustible liquid. |
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). The causality behind these choices is rooted in the compound's known hazards.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Gloves | Chemically resistant nitrile or butyl gloves. | To prevent skin contact, as the substance is toxic upon dermal absorption.[4][5] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from potential splashes of the liquid or contact with its vapors.[6][7] |
| Lab Coat | Standard laboratory coat, potentially a chemically resistant apron for larger quantities. | To protect skin and clothing from contamination.[6][7] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood.[4] | To prevent inhalation of toxic vapors.[4][5] |
Emergency Procedures:
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water and remove contaminated clothing.[6][7][8]
-
In case of eye contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[6][7][8]
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor.[6]
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting. Immediately call a poison center or doctor.[6][7]
Spill Management Protocol
In the event of a spill, a calm and methodical response is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Secure the Area: If the spill is large or in a poorly ventilated area, evacuate non-essential personnel from the immediate vicinity.[9]
-
Ensure Proper Ventilation: Work in a well-ventilated area or a chemical fume hood.
-
Contain the Spill:
-
Collect and Package Waste: Place the absorbed material or swept solids into a clearly labeled, sealable hazardous waste container.[5][7]
-
Decontaminate the Area: Clean the spill area with an appropriate solvent or detergent and water. Collect all cleaning materials as hazardous waste.[9]
-
Report the Spill: Notify your laboratory supervisor and Environmental Health and Safety (EHS) department in accordance with your institution's policies.[9]
Waste Characterization and Segregation
Due to its toxicity and environmental hazards, 1-(dimethoxymethyl)-2-nitrobenzene and materials contaminated with it must be treated as hazardous waste.[10]
-
EPA Hazardous Waste Code: Nitrobenzene and related compounds are listed under the EPA hazardous waste code F004.[11][12]
-
Waste Segregation: It is critical to collect this waste in its own designated container. Do not mix it with other waste streams. Mixing with incompatible chemicals, such as strong oxidizing agents or acids, could lead to vigorous reactions, heat generation, or the release of toxic gases.[13]
Step-by-Step Disposal Protocol
The disposal of 1-(dimethoxymethyl)-2-nitrobenzene must be handled by a licensed professional waste disposal service.[8] Do not attempt to dispose of this chemical down the drain or in regular trash.[9]
-
Waste Collection:
-
Solid Waste: Collect any solid 1-(dimethoxymethyl)-2-nitrobenzene waste, including contaminated items like weighing paper or disposable labware, in a designated and clearly labeled hazardous waste container.[9]
-
Liquid Waste: Collect all liquid waste, including reaction residues and used solvents containing the compound, in a separate, compatible, and clearly labeled hazardous waste container.
-
Contaminated Items: Any items that have come into contact with the chemical, such as gloves, absorbent pads from spills, and pipette tips, must also be disposed of as hazardous waste.[14]
-
-
Labeling: The hazardous waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "1-(Dimethoxymethyl)-2-nitrobenzene," and the associated hazards (e.g., Toxic, Environmental Hazard).
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[4] The storage area should be a designated satellite accumulation area for hazardous waste.
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the waste.[9] Provide them with an accurate description of the waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for handling 1-(dimethoxymethyl)-2-nitrobenzene waste and spills.
Caption: Decision workflow for handling and disposing of 1-(dimethoxymethyl)-2-nitrobenzene.
Conclusion
The proper disposal of 1-(dimethoxymethyl)-2-nitrobenzene is a critical aspect of laboratory safety and environmental stewardship. By understanding the chemical's hazards and adhering to the detailed procedures outlined in this guide, researchers and scientists can minimize risks to themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and your local regulations.
References
-
Toxicological Profile for Nitrobenzene - CDC. (2018). Retrieved from [Link]
-
Material Safety Data Sheet - 1,2-Dimethoxy-4-Nitrobenzene, 99% - Cole-Parmer. (2005, October 3). Retrieved from [Link]
-
Chapter 7 - Management Procedures For Specific Waste Types. (n.d.). Retrieved from
-
EPA Hazardous Waste Codes | My Alfred University. (n.d.). Retrieved from [Link]
-
Chapter 7 Chemical Disposal Procedures - University of Wisconsin–Madison. (n.d.). Retrieved from [Link]
-
Aldrich 146439 - SAFETY DATA SHEET. (2024, March 7). Retrieved from
-
EPA HAZARDOUS WASTE CODES. (n.d.). Retrieved from
-
Nitrobenzene (EHC 230, 2003) - Inchem.org. (n.d.). Retrieved from [Link]
-
Nitrocellulose Drum Removal Work Plan - US EPA. (n.d.). Retrieved from [Link]
-
Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed. (2014, August 15). Retrieved from [Link]
-
PUBLIC HEALTH STATEMENT NITROBENZENE CAS#: 98-95-3. (1990, December). Retrieved from
-
ICSC 0065 - NITROBENZENE - International Chemical Safety Cards (ICSCs). (n.d.). Retrieved from
-
Organic Nitro Compounds Waste Compatibility - CP Lab Safety. (n.d.). Retrieved from [Link]
-
(PDF) Structure-Toxicity Relationships of Nitroaromatic Compounds - ResearchGate. (2025, August 6). Retrieved from [Link]
-
Wiley Guide to Chemical Incompatibilities - SciSpace. (n.d.). Retrieved from [Link]
-
Examples of Incompatible Chemicals. (n.d.). Retrieved from
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(Dimethoxymethyl)-2-nitrobenzene
1-(Dimethoxymethyl)-2-nitrobenzene, a member of the hazardous nitroaromatic compound family, demands meticulous handling due to its presumed high toxicity, a characteristic shared with its parent compound, nitrobenzene.[1][2][3] The nitro group significantly increases the chemical's reactivity and potential for adverse health effects through various exposure routes.[4] This guide is structured to provide a holistic safety framework, from initial risk assessment to final disposal, empowering you to work with confidence and security.
Hazard Assessment: Understanding the Invisible Threats
While a specific, comprehensive toxicological profile for 1-(Dimethoxymethyl)-2-nitrobenzene is not widely documented, its structural similarity to nitrobenzene and other substituted nitroaromatics provides a strong basis for a precautionary approach.[4][5] Nitrobenzene and its derivatives are known to be highly toxic and can be absorbed through inhalation, ingestion, and skin contact.[1][3]
The primary health hazard associated with nitrobenzene is methemoglobinemia, a condition where the oxygen-carrying capacity of the blood is dangerously reduced.[3][6] Symptoms of exposure can be delayed and include fatigue, dizziness, headaches, and cyanosis (a bluish discoloration of the skin).[3][6] Furthermore, many nitroaromatic compounds are suspected carcinogens and may cause reproductive harm and damage to organs such as the liver, kidneys, and central nervous system through prolonged or repeated exposure.[5][7][8]
Core Protective Measures: Your First Line of Defense
A multi-layered approach to personal protective equipment (PPE) is non-negotiable when handling 1-(Dimethoxymethyl)-2-nitrobenzene. The following table summarizes the essential PPE, with detailed explanations in the subsequent sections.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Chemical safety goggles with side shields or a full-face shield. | Protects against splashes and vapors that can cause severe irritation or be absorbed. |
| Skin/Body | Chemical-resistant lab coat or apron. | Prevents contact with skin, as the compound is likely to be readily absorbed dermally.[5][9] |
| Hands | Chemical-resistant gloves (Butyl rubber or Nitrile for incidental contact). | Provides a direct barrier against a primary route of exposure. Glove selection is critical.[9] |
| Respiratory | Work within a certified chemical fume hood. If not possible, a NIOSH-approved respirator with organic vapor cartridges is mandatory.[1][9] | Minimizes the risk of inhaling toxic vapors.[1][9] |
| Feet | Closed-toe, chemical-resistant shoes. | Protects against spills. |
Eye and Face Protection: A Clear View of Safety
Chemical safety goggles with side shields are the minimum requirement to protect against accidental splashes. For operations with a higher risk of splashing, such as transfers of larger volumes or reactions under pressure, a full-face shield should be worn in addition to safety goggles.[9][10]
Skin and Body Protection: An Impermeable Barrier
A chemical-resistant lab coat or apron is mandatory to protect against spills and contamination of personal clothing.[1][9] For procedures with a significant risk of splashing, consider a full-body protective suit.[10] All contaminated clothing must be removed immediately, and the affected skin washed thoroughly with soap and water.[11][12]
Hand Protection: The Critical Glove Choice
The selection of appropriate gloves is of paramount importance. Given the aromatic and nitro-functional nature of the compound, not all common laboratory gloves offer adequate protection.
-
Recommended for extended contact and spill handling: Butyl rubber gloves offer excellent resistance to nitro compounds.[9]
-
Recommended for incidental contact: Nitrile gloves can be used for tasks with a low risk of direct contact, but they should be changed immediately upon contamination.[9]
-
Not Recommended: Latex gloves offer poor protection against aromatic nitro compounds and should not be used.[9]
Always inspect gloves for any signs of degradation or punctures before use.[10] After handling the chemical, remove gloves using the proper technique to avoid contaminating your skin and dispose of them in accordance with institutional guidelines.[10]
Respiratory Protection: Ensuring Clean Air
All work with 1-(Dimethoxymethyl)-2-nitrobenzene should be conducted in a properly functioning and certified chemical fume hood to minimize inhalation exposure.[9][13] If a fume hood is not available or if there is a potential for exceeding exposure limits, a NIOSH-approved respirator with organic vapor cartridges is required.[1][9] A proper fit test for the respirator is essential to ensure its effectiveness.
Operational and Disposal Plans: A Step-by-Step Guide to Safety
Beyond personal protective equipment, safe handling practices are crucial for minimizing risk. The following workflow provides a procedural guide for working with 1-(Dimethoxymethyl)-2-nitrobenzene.
Safe Handling Workflow
Caption: Safe Handling Workflow for 1-(Dimethoxymethyl)-2-nitrobenzene.
Storage
Store 1-(Dimethoxymethyl)-2-nitrobenzene in a tightly closed container in a cool, dry, and well-ventilated area.[13][14] It should be stored away from incompatible materials such as strong oxidizing agents.[9] The storage area should be clearly labeled with the appropriate hazard warnings.
Spill Management
In the event of a spill, immediate and decisive action is required to mitigate the hazard.
Caption: Spill Response Protocol.
For small spills, use an inert absorbent material like vermiculite or sand to soak up the chemical.[11] Do not use combustible materials such as paper towels to clean up the initial spill. Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[7][15] Ventilate the area and wash the spill site once the material has been removed. For large spills, evacuate the area and contact your institution's environmental health and safety department immediately.
Disposal
All waste containing 1-(Dimethoxymethyl)-2-nitrobenzene, including contaminated gloves, absorbent materials, and empty containers, must be disposed of as hazardous waste.[8][16][17] Follow all local, state, and federal regulations for hazardous waste disposal.[8][16] Do not dispose of this chemical down the drain.[8]
Emergency Procedures: In Case of Exposure
Immediate first aid is critical in the event of exposure.
-
Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[11] Seek immediate medical attention.[11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Seek immediate medical attention.[11]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[13][15] Seek immediate medical attention.[13][15]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[10] Never give anything by mouth to an unconscious person.[15] Seek immediate medical attention.[7][10]
Conclusion
Working with 1-(Dimethoxymethyl)-2-nitrobenzene requires a comprehensive understanding of its potential hazards and a strict adherence to safety protocols. By implementing the multi-layered PPE strategy, safe handling procedures, and emergency preparedness plans outlined in this guide, you can significantly mitigate the risks associated with this compound. Your safety, and the safety of those around you, is paramount. Always prioritize caution and preparedness in the laboratory.
References
- Carl ROTH. (2015, December 17).
- Benchchem. (2025). Personal protective equipment for handling 1,2,4,5-Tetrafluoro-3-nitrobenzene.
- Scribd. (2005, October 10).
- ECHEMI. (n.d.).
- Vastani. (n.d.).
- CDH Fine Chemical. (n.d.).
- Sigma-Aldrich. (2025, November 6).
- Safety data sheet according to 1907/2006/EC, Article 31. (2023, October 31).
- Spectrum Chemical. (2019, August 9).
- ECHEMI. (n.d.).
- Fisher Scientific. (2025, December 24).
- Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 1,2-Dimethoxy-4-Nitrobenzene, 99%.
- ChemicalBook. (2025, July 19).
- CymitQuimica. (n.d.). CAS 6665-97-0: 1,3-Dimethoxy-2-nitrobenzene.
- Sigma-Aldrich. (2025, November 6).
- NOAA. (n.d.). 1,3-DIMETHYL-2-NITROBENZENE | CAMEO Chemicals.
- DC Fine Chemicals. (n.d.).
- MDPI. (2018, February 20). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene.
- NCBI Bookshelf. (n.d.). HEALTH EFFECTS - Toxicological Profile for Nitrobenzene.
- GOV.UK. (2024, July 22). Nitrobenzene: toxicological overview.
- Chemistry Stack Exchange. (2016, February 27). Comparing the reactivity towards aromatic electrophilic substitution reaction.
- EPA. (n.d.). Nitrobenzene.
- EPA. (2025, October 15). 1-(Methoxymethyl)-2-nitrobenzene Properties.
- PubChemLite. (n.d.). 1-(dimethoxymethyl)-2-nitrobenzene (C9H11NO4).
- Advanced ChemBlocks. (2026, February 16). 1-(Methoxymethyl)-2-nitrobenzene.
- PubChem. (n.d.). 1,2-Dimethoxy-4-nitrobenzene | C8H9NO4 | CID 69728.
- GOV.UK. (2024, July 15). Nitrobenzene - Incident management.
- Agency for Toxic Substances and Disease Registry | ATSDR. (n.d.). Toxicological Profile for Nitrobenzene.
- YouTube. (2021, January 9). 1,2-dinitrobenzene synthesis.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
